7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
Description
Properties
IUPAC Name |
7-fluoro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO/c1-5-2-6-8(3-7(5)12)16-10(4-9(6)17)11(13,14)15/h2-4H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTGMGXSHDZHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=CC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230124 | |
| Record name | 7-Fluoro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-65-1 | |
| Record name | 7-Fluoro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
Topic: Chemical Properties and Synthetic Utility of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
This technical guide provides a comprehensive analysis of This compound (CAS: 537033-65-1), a highly specialized fluorinated heterocyclic building block. Distinguished by its trifluoromethyl group at the C2 position and a specific substitution pattern on the benzenoid ring (7-fluoro, 6-methyl), this scaffold exhibits unique physicochemical properties that make it a critical intermediate in the discovery of anti-infective agents (tuberculosis, malaria) and high-performance agrochemicals. This document details its structural dynamics, validated synthetic protocols, and reactivity profiles, serving as a definitive reference for laboratory application.
Structural Identity & Physicochemical Profile[1][2][3][4]
The molecule belongs to the 2-(trifluoromethyl)-4-quinolone class. While nomenclature often refers to the "quinolin-4-ol" (enol) form, the compound exhibits significant tautomeric complexity that dictates its behavior in solution and solid phases.[1]
Chemical Identification Data
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 537033-65-1 |
| Molecular Formula | C₁₁H₇F₄NO |
| Molecular Weight | 245.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH (hot) |
| Acidity (pKa) | ~6.5 - 7.5 (Predicted, NH acidic due to 2-CF₃ EWG) |
Tautomerism and Electronic Effects
The "quinolin-4-ol" designation is formally correct but mechanistically misleading. In the solid state and polar solvents (DMSO, MeOH), the equilibrium heavily favors the 4-quinolone (NH-keto) tautomer over the 4-hydroxyquinoline (OH-enol) form.
-
Electronic Influence of C2-CF₃: The trifluoromethyl group is a strong electron-withdrawing group (EWG). It significantly increases the acidity of the N-H bond (in the quinolone form) or the O-H bond (in the enol form) compared to non-fluorinated analogs. This enhances the compound's utility as a hydrogen bond donor in biological binding pockets.
-
7-Fluoro & 6-Methyl Interaction: The 7-fluorine atom provides metabolic stability (blocking oxidative metabolism at C7) and modulates lipophilicity. The 6-methyl group introduces a steric handle, often used to restrict rotation in drug-receptor complexes or to fill hydrophobic pockets.
Figure 1: Tautomeric equilibrium.[1][2] The 2-CF₃ group stabilizes the keto form through inductive withdrawal, enhancing the acidity of the NH proton.
Synthetic Pathways[7][8][9]
The synthesis of this compound follows the Conrad-Limpach cyclization strategy, a robust method for constructing 4-hydroxyquinolines. This protocol ensures high regioselectivity, driven by the electronic directing effects of the aniline precursor.
Retrosynthetic Analysis
The core is assembled from two primary building blocks:
-
3-Fluoro-4-methylaniline (CAS 452-77-7): Provides the benzenoid ring with pre-installed F and Me substituents.[3]
-
Ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6): Introduces the C2-CF₃ group and the C4 carbonyl.
Validated Experimental Protocol
Note: This protocol is adapted from standard methodologies for 2-trifluoromethylquinolones.
Step 1: Condensation (Enamine Formation)
-
Reagents: Mix 3-Fluoro-4-methylaniline (1.0 eq) and Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in benzene or toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Process: Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until the aniline is consumed.
-
Product: Ethyl 3-((3-fluoro-4-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate (Intermediate). Isolate via evaporation.
Step 2: Cyclization (Conrad-Limpach)
-
Medium: Heat Diphenyl ether (Dowtherm A) to 250°C.
-
Addition: Add the crude enamine intermediate dropwise to the boiling solvent. Critical: Rapid addition ensures kinetic cyclization prevents polymerization.
-
Reaction: Maintain reflux for 30-60 minutes. Ethanol is evolved as a byproduct.
-
Workup: Cool the mixture to room temperature. The product usually precipitates. Dilute with hexane or petroleum ether to maximize precipitation. Filter, wash with hexane, and dry.
Figure 2: Synthetic workflow via the Conrad-Limpach reaction. The regiochemistry is directed by the para-methyl group of the aniline, forcing cyclization to the position ortho to the amine.
Reactivity & Functionalization[2]
This scaffold is rarely the final drug; it is a versatile intermediate. The reactivity is dominated by the C4-oxygen and the electron-deficient ring system.
Key Transformations
| Reaction Type | Reagent/Conditions | Product | Utility |
| Deoxychlorination | POCl₃ (neat or in toluene), reflux | 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline | Key intermediate for SNAr reactions. |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-4-quinolone | Antibacterial/Antiviral scaffold generation. |
| O-Alkylation | Alkyl halide, Ag₂CO₃ (Silver salts favor O-alkylation) | 4-Alkoxyquinoline | Receptor binding modulation. |
| SNAr (on 4-Cl) | Amines, Phenols, Thiols | 4-Substituted Quinolines | Library generation for SAR studies. |
The 4-Chloro Gateway
The conversion to the 4-chloro derivative is the most critical step for medicinal chemistry applications. The 2-CF₃ group activates the C4 position for nucleophilic aromatic substitution (SNAr) by reducing electron density, making the 4-chloro intermediate highly reactive toward amines (e.g., piperazines, anilines).
Figure 3: Functionalization tree. The 4-chloro derivative serves as the primary gateway to diverse bioactive analogs.
Applications in Drug Development[3][5][7][8][10]
The 2-(trifluoromethyl)quinoline scaffold is a "privileged structure" in medicinal chemistry, particularly for infectious diseases.
-
Anti-Tuberculosis (TB): Analogs of 2-CF₃-quinolines have shown efficacy against Mycobacterium tuberculosis. The CF₃ group enhances lipophilicity, aiding penetration of the mycobacterial cell wall.
-
Anti-Malarial: Structurally related to Mefloquine, this scaffold is explored for activity against Plasmodium falciparum. The 2-CF₃ group blocks metabolic degradation, extending half-life.
-
Kinase Inhibition: The planar quinoline structure mimics ATP, allowing it to fit into the ATP-binding pocket of various kinases. The 7-F and 6-Me substituents provide specific vectors to interact with the gatekeeper residues of the kinase hinge region.
References
-
BLD Pharm. (2025). Product Analysis: 7-Fluoro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS 537033-65-1).[4][5] Retrieved from
-
Chem-Impex. (2025). Technical Data: 3-Fluoro-4-methylaniline. Retrieved from
-
National Institutes of Health (PubChem). (2025). Compound Summary: 7-(Trifluoromethyl)quinoline derivatives. Retrieved from
-
ResearchGate. (2025). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Quinoline Building Blocks. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 31009-31-1|8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]
- 5. 1701-18-4|2-(Trifluoromethyl)quinolin-4-ol|BLD Pharm [bldpharm.com]
Molecular Architecture and Synthesis of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide for Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the quinoline core remains a "privileged scaffold," serving as the structural foundation for numerous FDA-approved therapeutics. The specific derivative 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol represents a highly functionalized, electron-deficient heterocycle. The strategic placement of a 2-trifluoromethyl group, a 4-hydroxyl group, and a 7-fluoro-6-methyl substituted benzenoid ring confers unique physicochemical properties. This technical whitepaper provides an in-depth analysis of its structural dynamics, a field-proven retrosynthetic protocol, and its pharmacological relevance as an advanced intermediate in the development of antimalarial, antibacterial, and oncology agents[1].
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical behavior of this molecule is critical for downstream formulation and assay development. The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms.
From an application standpoint, the strongly electron-withdrawing 2-CF₃ group significantly lowers the pKa of the 4-OH group and stabilizes the enol tautomer in polar aprotic environments. Furthermore, the 7-fluoro substitution acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the metabolically vulnerable 7-position—a strategy heavily utilized in the design of modern fluoroquinolones.
Table 1: Quantitative Physicochemical Data
| Property | Value | Clinical / Chemical Significance |
| IUPAC Name | This compound | Standardized nomenclature for regulatory filing. |
| Molecular Formula | C₁₁H₇F₄NO | Defines stoichiometric requirements. |
| Molecular Weight | 245.17 g/mol [2] | Optimal low MW for lead optimization (Lipinski's Rule of 5). |
| Exact Mass | 245.0464 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| H-Bond Donors | 1 (OH / NH tautomer) | Facilitates critical kinase hinge-region binding. |
| H-Bond Acceptors | 5 (N, O, 3xF) | Enhances aqueous solubility and target docking. |
| Rotatable Bonds | 0 (Rigid Core) | Minimizes entropic penalty upon target binding. |
Retrosynthetic Strategy & Experimental Protocol
The most direct and atom-economical route to synthesize this compound is via a modified Conrad-Limpach cyclocondensation [3].
Causality Behind Experimental Choices: A critical parameter often overlooked in quinoline synthesis is the high activation energy required for the cyclization of electron-deficient anilines. Standard thermal conditions (e.g., refluxing ethanol) will stall at the enamine intermediate. The use of Polyphosphoric Acid (PPA) at 150 °C is non-negotiable here; it provides the necessary Brønsted acidity and thermal mass to drive both the dehydrative Schiff base formation and the subsequent intramolecular electrophilic aromatic substitution required to close the pyridine ring[1][4].
Step-by-Step Methodology: Conrad-Limpach Synthesis
-
Reagent Preparation: In a thoroughly dried 100 mL round-bottom flask equipped with a mechanical stirrer, add 3-fluoro-4-methylaniline (1.0 equiv, 10.0 mmol, 1.25 g) and ethyl 4,4,4-trifluoroacetoacetate (1.05 equiv, 10.5 mmol, 1.93 g).
-
Catalysis & Heating: Carefully add polyphosphoric acid (PPA, ~10 g). The mixture will immediately become highly viscous. Submerge the flask in a precisely controlled oil bath pre-heated to 150 °C.
-
Thermal Cyclization: Maintain vigorous mechanical stirring at 150 °C for 3 to 4 hours. Monitor the consumption of the starting aniline via TLC (Hexanes:EtOAc 7:3). The high temperature forces the elimination of water and ethanol, driving the cyclization[5].
-
Quenching (Critical Step): Remove the flask from the oil bath and allow it to cool slightly to 80 °C. Pour the hot, viscous mixture directly over 100 g of vigorously stirred crushed ice. The sudden shift in pH and temperature forces the rapid precipitation of the target quinolin-4-ol, preventing degradation.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH (removing all residual phosphoric acid).
-
Purification: Recrystallize the crude solid from absolute ethanol to yield pure this compound as an off-white crystalline solid.
Conrad-Limpach synthesis workflow for the fluorinated quinolin-4-ol scaffold.
Pharmacological Relevance & Mechanism of Action
The precise substitution pattern of this molecule makes it a highly versatile pharmacophore:
-
Antimalarial Potential: The 2-CF₃ group is a structural hallmark of mefloquine analogs. It drastically enhances lipophilicity, preventing rapid metabolic degradation while promoting deep accumulation within the Plasmodium food vacuole to inhibit heme polymerization[4].
-
Antibacterial & Oncology Applications: The 7-fluoro group mimics the pharmacophore of broad-spectrum fluoroquinolones (e.g., ciprofloxacin), enhancing binding affinity to bacterial DNA gyrase or topoisomerase IV. Furthermore, 4-hydroxyquinolines with CF₃ substitutions have recently been identified as potent membrane-disrupting agents against drug-resistant Gram-positive bacteria[1] and as selective kinase inhibitors in oncology models[5].
Proposed mechanism of action driven by the lipophilic CF3 and 4-OH binding.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized batch, the protocol must be treated as a self-validating system. Do not proceed to biological assays without confirming the following spectral landmarks:
-
LC-MS (ESI+): The chromatogram must show a high-purity peak (>98% AUC) with a corresponding [M+H]⁺ m/z of 246.05 .
-
¹H NMR (400 MHz, DMSO-d₆):
-
~11.8 ppm (br s, 1H): Confirms the presence of the 4-OH / NH tautomeric proton.
-
~7.8 ppm (d, J ~ 11 Hz, 1H): The C8-H proton. Its large coupling constant is the definitive proof of the ortho-fluorine atom at the 7-position.
-
~7.6 ppm (d, J ~ 2 Hz, 1H): The C5-H proton, showing only fine coupling to the meta-fluorine.
-
~7.0 ppm (s, 1H): The isolated C3-H proton on the newly formed heterocyclic ring.
-
~2.4 ppm (s, 3H): Confirms the intact 6-methyl group.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆): Must display exactly two distinct signals: a sharp singlet around -62 ppm (for the 2-CF₃ group) and a multiplet around -115 ppm (for the aromatic 7-F).
References
1.[2] 6-氟-4-三氟甲基-2-羟甲基喹啉 - ChemicalBook - 2.[1] Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - NIH PMC - 3.[5] Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - RSC Publishing - 4.[4] The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - MDPI - 5.[3] New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties - NITK -
Sources
- 1. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-氟-4-三氟甲基-2-羟甲基喹啉 [m.chemicalbook.com]
- 3. idr.nitk.ac.in [idr.nitk.ac.in]
- 4. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines [mdpi.com]
- 5. Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05483D [pubs.rsc.org]
A Comprehensive Technical Guide to Determining the Solubility Profile of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol, a complex heterocyclic compound with significant potential in drug discovery. We delve into the underlying physicochemical principles governing its solubility, driven by the unique interplay of its quinolin-4-ol core, electron-withdrawing trifluoromethyl group, and hydrogen-bonding capabilities. This document outlines a robust, first-principles approach, combining theoretical prediction using Hansen Solubility Parameters (HSP) with the gold-standard experimental protocol—the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. The methodologies are presented with detailed, step-by-step protocols designed for immediate application in a research and development setting, ensuring the generation of accurate, reproducible, and meaningful solubility data.
Introduction: Understanding the Molecule
The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent.[1] A thorough analysis of the solute-solvent interactions is paramount for predicting and interpreting solubility data.[2][3]
The Quinolin-4-ol Scaffold: A Privileged Structure
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous approved drugs.[4][5] The 4-ol (or its tautomeric 4-one) substitution provides a crucial site for hydrogen bonding, acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the nitrogen and oxygen atoms).[6] This inherent polarity suggests a predisposition for solubility in polar solvents.[7] However, the fused aromatic ring system contributes a significant hydrophobic character, which favors solubility in less polar environments.[6]
Physicochemical Impact of Key Substituents
The solubility behavior of the parent quinolin-4-ol core is significantly modulated by its substituents:
-
Trifluoromethyl (-CF₃) Group: This group is a powerful modulator of physicochemical properties. It is highly lipophilic and strongly electron-withdrawing, which can increase metabolic stability and membrane permeability.[8][9] Its presence substantially increases the molecule's hydrophobicity, suggesting enhanced solubility in nonpolar or moderately polar solvents.[8][10]
-
Fluoro (-F) Group: The fluorine atom at the 7-position further enhances lipophilicity and can alter the electronic distribution of the aromatic system, influencing crystal lattice energy and interactions with solvent molecules.[11][12]
-
Methyl (-CH₃) Group: This small alkyl group at the 6-position adds to the overall nonpolar character of the molecule.
The collective effect of these groups results in a molecule with a complex profile: a polar, hydrogen-bonding head (the quinolin-4-ol moiety) and a significantly hydrophobic tail. This amphipathic nature predicts a nuanced solubility profile, where optimal solubility will be found in solvents that can effectively accommodate both polar and nonpolar regions.
Theoretical Framework: Predicting Solubility with Hansen Parameters
Before embarking on extensive experimental work, a theoretical approach can guide solvent selection and streamline the screening process. The Hansen Solubility Parameters (HSP) provide a powerful predictive tool based on the principle that "like dissolves like."[13][14] Every molecule, whether solute or solvent, is assigned three parameters that quantify its cohesive energy:
-
δd (Dispersion): Energy from temporary dipole forces (van der Waals).[13]
-
δp (Polar): Energy from permanent dipole-dipole interactions.[13]
-
δh (Hydrogen Bonding): Energy from electron exchange, akin to hydrogen bonds.[13]
These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The closer a solvent's coordinates are to the solute's, the more likely dissolution will occur.[15] While the exact HSP for this compound are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.[16][17]
Experimental Protocol: Equilibrium Solubility Determination
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[18][19] This "gold standard" approach ensures that the solvent is fully saturated with the solute, providing a definitive measure of its solubility at a given temperature.[18][20]
Detailed Methodology: Isothermal Shake-Flask Protocol
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the compound is critical to ensure that the solution reaches thermodynamic equilibrium, meaning the solvent is truly saturated.[20]
-
Prolonged Agitation: A duration of 24-72 hours is necessary to overcome kinetic barriers to dissolution and ensure the system reaches a true equilibrium state.[19] The time can vary based on the compound's crystal structure and the solvent's viscosity.[20]
-
Temperature Control: Solubility is temperature-dependent.[21] Maintaining a constant temperature is essential for reproducible results. Dissolution can be endothermic (solubility increases with temperature) or exothermic (solubility decreases with temperature).[22]
-
Phase Separation: Centrifugation and filtration are crucial to remove all undissolved solid particles. Any remaining micro-particulates would dissolve upon subsequent dilution, leading to an overestimation of solubility.[19] A PTFE (polytetrafluoroethylene) syringe filter is recommended due to its broad chemical compatibility and low solute-binding properties.[19]
Step-by-Step Protocol:
-
Preparation: To a series of 4 mL glass vials, add approximately 10-20 mg of this compound. The key is to ensure an excess of solid will remain undissolved.
-
Solvent Addition: Add 2 mL of the selected organic solvent to each vial. The initial solvent panel should cover a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane).
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the suspensions for 24 to 48 hours.[18]
-
Sedimentation (Optional but Recommended): Allow the vials to stand undisturbed for 2-4 hours to let larger particles settle.
-
Phase Separation:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a portion of the clear supernatant using a glass pipette.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any remaining microscopic particulates.[23]
-
-
Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve. A precise dilution factor is critical for accurate back-calculation.
-
Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method as described in Section 4.0.
Workflow Visualization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacyinfoline.com [pharmacyinfoline.com]
- 3. Mechanism of solute solvent interaction | PPTX [slideshare.net]
- 4. ijfmr.com [ijfmr.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Solubility parameters (HSP) [adscientis.com]
- 14. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]
- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 16. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kinampark.com [kinampark.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. acs.org [acs.org]
- 23. researchgate.net [researchgate.net]
Tautomerism of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol vs quinolone forms
Tautomeric Equilibrium of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol: A Mechanistic and Analytical Guide
Executive Summary
In medicinal chemistry, the quinoline/quinolone core is a privileged scaffold, forming the structural backbone of critical therapeutics ranging from antimalarials to broad-spectrum fluoroquinolone antibiotics[1]. A fundamental, yet often analytically challenging, property of these molecules is their prototropic tautomerism. The equilibrium between the quinolin-4-ol (lactim/enol) and quinolin-4(1H)-one (lactam/keto) forms dictates the molecule's hydrogen-bonding network, solubility, membrane permeability, and ultimate receptor binding affinity[2].
This technical guide dissects the specific tautomeric behavior of This compound . By analyzing the profound electronic perturbations introduced by the 2-trifluoromethyl group, we establish the causality behind its tautomeric shift and provide self-validating experimental workflows for its quantification.
Mechanistic Causality: Substituent Effects on the Equilibrium
In unsubstituted aqueous or polar environments, 4-hydroxyquinolines predominantly exist as the quinolin-4(1H)-one (lactam) tautomer[3][4]. The lactam form is thermodynamically stabilized by its higher dipole moment and its capacity to form robust intermolecular hydrogen bonds[5].
However, the introduction of specific substituents in this compound fundamentally rewires the electronic landscape of the heterocycle:
-
2-Trifluoromethyl (-CF₃): This group exerts a powerful inductive (-I) withdrawal of electron density. Because the lactam tautomer relies on the basicity of the N1 atom to stabilize the N-H bond, depleting electron density from N1 drastically lowers the pKa of its conjugate acid. This destabilizes the lactam form, shifting the equilibrium significantly toward the quinolin-4-ol (lactim) form compared to non-fluorinated analogs.
-
7-Fluoro (-F): While inductively withdrawing, the fluorine atom at C7 can donate electron density into the aromatic ring via resonance (+R effect). This fine-tunes the overall lipophilicity and metabolic stability of the scaffold without overriding the -CF₃ effect[1].
-
6-Methyl (-CH₃): Provides a weak inductive (+I) stabilization to the aromatic system, slightly offsetting the electron-withdrawing nature of the halogens.
Fig 1. Logical drivers of the lactim-lactam tautomeric equilibrium.
Quantitative Spectroscopic Markers
To accurately map the tautomeric ratio (K_T), researchers rely on distinct spectroscopic markers. The table below summarizes the expected quantitative data for differentiating the two forms.
Table 1: Diagnostic Spectroscopic Markers for Tautomeric Forms
| Analytical Technique | Diagnostic Marker | Quinolin-4-ol (Lactim) | Quinolin-4(1H)-one (Lactam) |
| ¹H NMR (δ, ppm) | Exchangeable Proton | 9.0 – 10.5 (O-H) | 11.0 – 12.5 (N-H) |
| ¹³C NMR (δ, ppm) | C4 Carbon Shift | 155 – 165 (C-OH) | 170 – 180 (C=O) |
| ¹⁵N NMR | N1 Coupling | No ¹J(N,H) coupling | Strong ¹J(N,H) coupling (~90 Hz) |
| FT-IR (cm⁻¹) | Functional Group | ~3300 (O-H stretch) | ~1630 (C=O stretch) |
Self-Validating Analytical Workflows
As a standard practice in advanced structural elucidation, protocols must be designed as self-validating systems. The following methodologies ensure that the observed data reflects a true dynamic equilibrium rather than static isomerism or sample degradation.
Fig 2. Self-validating analytical workflow for tautomer quantification.
Protocol 1: Multi-Nuclear NMR Elucidation
Causality & Validation: By recording spectra in both a non-polar solvent (CDCl₃) and a polar aprotic solvent (DMSO-d₆), the system acts as its own control. A true tautomeric mixture will exhibit a solvent-dependent shift in the equilibrium constant (K_T). If the compound is trapped as a static isomer, the ratio will remain unchanged regardless of the dielectric constant.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5–10 mg of this compound in 0.6 mL of anhydrous CDCl₃ containing 0.05% TMS as an internal standard.
-
¹H NMR Acquisition (400+ MHz): Acquire the proton spectrum at 298K. Integrate the downfield signals. The N-H proton of the lactam typically appears as a broad singlet at δ 11.0–12.5 ppm, while the O-H proton of the lactim appears at δ 9.0–10.5 ppm[6].
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Identify the C4 carbon; a shift >170 ppm confirms the keto (lactam) form, whereas <165 ppm confirms the enol (lactim) form[6].
-
Solvent Swap: Repeat steps 1–3 using DMSO-d₆.
-
Data Extraction: Calculate K_T =[Lactam]/[Lactim] via the integration ratios of the respective C4 carbon or exchangeable proton signals across both solvent environments.
Protocol 2: UV-Vis Spectrophotometric Titration
Causality & Validation: The presence of sharp isosbestic points during solvent titration mathematically guarantees that the absorbance changes are exclusively due to a two-state transition (Lactim ⇌ Lactam). This self-validates the experiment by ruling out aggregation or degradation.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 µM stock solution of the compound in anhydrous cyclohexane (a non-polar environment favoring the lactim form).
-
Baseline Acquisition: Record the baseline UV-Vis spectrum (200–450 nm) in a quartz cuvette. The lactim form typically exhibits a λ_max around 310–320 nm.
-
Titration: Sequentially titrate the cuvette with micro-aliquots of methanol (a polar protic solvent favoring the lactam form).
-
Monitoring: Monitor the emergence of a red-shifted absorption band at λ_max 330–350 nm, corresponding to the extended chromophore of the lactam tautomer.
-
Analysis: Confirm the presence of an isosbestic point. Plot the absorbance ratio (A_340 / A_315) versus the solvent dielectric constant to extract the free energy (ΔG) of tautomerization.
References
Sources
- 1. WO2009137130A2 - Antibacterial fluoroquinolone analogs - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ENZYME - 1.14.13.62 4-hydroxyquinoline 3-monooxygenase [enzyme.expasy.org]
- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Impact of 2-Trifluoromethyl Substitution on the Acidity of Quinolin-4-ol Derivatives: A Physicochemical Deep Dive
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents and other therapeutic molecules[1][2]. The introduction of a trifluoromethyl (CF₃) group, particularly at the 2-position, profoundly alters the molecule's physicochemical properties, most notably its acidity. This guide provides a comprehensive examination of the pKa values and acidity of 2-(trifluoromethyl)quinolin-4-ol derivatives. We will explore the fundamental electronic effects of the CF₃ group, detail rigorous experimental and computational methodologies for pKa determination, and synthesize these concepts to establish clear structure-acidity relationships. This document is intended to serve as a critical resource for researchers engaged in the design and development of novel quinolone-based therapeutics.
Introduction: The Significance of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and receptor binding affinity[3][4]. Its most defining characteristic, however, is its powerful electron-withdrawing nature[5][6]. This property arises from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I) that pulls electron density away from the aromatic ring system.
In the context of quinolin-4-ol, this electron withdrawal has a direct and significant impact on the acidity of the 4-hydroxyl proton. Understanding and quantifying this impact, through the pKa value, is essential for predicting a drug candidate's behavior, including its solubility, membrane permeability, and interaction with biological targets[7].
Tautomerism and Acidity in the Quinolin-4-ol System
Quinolin-4-ol exists in a tautomeric equilibrium with its keto form, quinolin-4(1H)-one. For the purpose of acidity, we are concerned with the loss of a proton from the molecule. The presence of the electron-withdrawing CF₃ group at the 2-position stabilizes the resulting conjugate base (the quinolinate anion) by delocalizing the negative charge, thereby increasing the acidity (i.e., lowering the pKa) of the parent compound.
Caption: Electronic effects of the CF₃ group leading to increased acidity.
Experimental Determination of pKa
Accurate pKa determination requires robust experimental methods. For compounds like quinolin-4-ol derivatives, which often exhibit poor aqueous solubility, potentiometric titration and UV-Vis spectrophotometry are the most common and reliable techniques.[8][9]
Challenges: Poor Solubility
A primary obstacle in measuring the pKa of drug-like molecules is their low water solubility.[9] Several strategies can be employed to overcome this:
-
Co-solvents: Using mixtures of water and an organic solvent (e.g., methanol, DMSO) can increase solubility.[10] A series of measurements are taken at different co-solvent concentrations, and the aqueous pKa is then estimated by extrapolation to 0% organic solvent using methods like the Yasuda-Shedlovsky plot.[10]
-
Surfactants: An alternative approach involves the use of surfactants to create micelles that can solubilize the compound, allowing for pKa determination in a predominantly aqueous environment.[9]
Method 1: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[8][11] It involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong acid or base) is added incrementally.
Caption: Workflow for pKa determination via potentiometric titration.
-
System Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).[12]
-
Sample Preparation: Accurately weigh and dissolve the 2-(trifluoromethyl)quinolin-4-ol derivative in a suitable solvent system (e.g., a specific methanol-water mixture) to a known concentration (typically 0.001-0.01 M).[12] Maintain a constant ionic strength using an inert salt like 0.15 M KCl.[13]
-
Titration Setup: Place the sample solution in a thermostated vessel with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[13] Immerse the calibrated pH electrode.
-
Titration: Add small, precise increments of a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) as the titrant.
-
Data Acquisition: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the equivalence point.
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first and second derivatives of the curve (ΔpH/ΔV and Δ²pH/ΔV²) to accurately locate the inflection point, which corresponds to the equivalence volume (Vₑ).[8]
-
The pKa is the pH value at the half-equivalence point (Vₑ/2).[3]
-
Method 2: UV-Vis Spectrophotometry
This method is particularly useful for poorly soluble compounds or when only small amounts of material are available.[14] It relies on the principle that the neutral (protonated) and ionized (deprotonated) forms of a molecule have different UV-Vis absorption spectra.[9]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
The Electronic Architecture of Trifluoromethylated Quinolines: A Technical Guide to Ring Stability and Physical Properties
The introduction of the trifluoromethyl (-CF₃) group into the quinoline scaffold represents a cornerstone strategy in modern medicinal chemistry, materials science, and photoredox catalysis. As a Senior Application Scientist, understanding why this specific functional group drastically alters the physicochemical landscape of heterocycles is just as critical as knowing how to synthesize them.
This whitepaper provides an in-depth analysis of the electronic mechanics governing -CF₃ substituted quinolines, translates these effects into quantitative physical properties, and outlines self-validating experimental protocols for their synthesis and characterization.
Electronic Mechanics: The -CF₃ Perturbation
The stability of the quinoline ring is fundamentally dictated by its electron density. The -CF₃ group is one of the most powerful electron-withdrawing substituents in structural organic chemistry[1]. Unlike halogen atoms (such as fluorine or chlorine) which possess lone pairs capable of resonance donation (+R effect) that can partially offset their electronegativity, the -CF₃ group exerts a pure, intense σ-inductive electron withdrawal (-I effect).
Causality of Ring Stability
When attached to the quinoline ring, the highly polarized carbon-fluorine bonds pull electron density away from the aromatic π-system. This profound inductive withdrawal leads to two critical stabilizing phenomena:
-
HOMO Energy Depression: The depletion of π-electron density significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). A lower HOMO renders the quinoline ring far less nucleophilic, fortifying it against electrophilic attack and oxidative degradation (such as cytochrome P450-mediated metabolism in biological systems)[2].
-
Superelectrophilic Stabilization: In highly acidic or oxidative environments, the -CF₃ group increases charge delocalization. By distributing positive charge across the scaffold, it prevents localized bond cleavage, effectively strengthening the carbon-nitrogen backbone of the quinoline ring against premature decomposition[1].
Electronic cascade demonstrating how -CF3 substitution confers metabolic stability to quinolines.
This electronic fortification is precisely why α-trifluoromethylated quinolines are highly valued as safe, storable photoinduced-electron transfer (PET) donors. The strong inductive withdrawing effect stabilizes the molecule, preventing extreme sensitivity to atmospheric oxygen that typically plagues non-trifluoromethylated analogs[3]. Furthermore, in the development of phosphorescent materials and Schiff bases, the -CF₃ group significantly improves photostability and resistance to enzymatic degradation[4].
Quantitative Impact on Physical Properties
The electronic perturbation induced by the -CF₃ group manifests macroscopically in the compound's thermodynamic and phase-partitioning behaviors. The strong carbon-fluorine bonds increase the lipophilicity (logP) of the molecule, which is a critical parameter for predicting cell membrane permeability in drug development[2].
Below is a consolidated dataset of the physical properties of key trifluoromethyl-substituted quinolines.
Table 1: Physical Properties of Selected Trifluoromethyl-Substituted Quinolines
| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa | logP |
| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 58–62 | - | - | - |
| 6-(Trifluoromethyl)quinoline | 6-CF₃ | - | - | - | 3.25 |
| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 65–67 | 236.6 (at 762 Torr) | 2.55 (Predicted) | - |
(Data sourced from standardized physical property evaluations of fluorinated heterocycles[2])
Experimental Methodologies for Stability & Property Assessment
To ensure scientific integrity, the evaluation of these compounds must rely on self-validating experimental designs. Do not rely on theoretical calculations alone; empirical validation is mandatory.
Protocol A: Lipophilicity (logP) Determination via Shake-Flask HPLC
Causality & Self-Validation: The shake-flask method is the gold standard for thermodynamic partitioning because it physically mimics the distribution of a drug between aqueous biological fluids and lipophilic cell membranes. By coupling this with High-Performance Liquid Chromatography (HPLC) rather than simple UV-Vis spectroscopy, the protocol becomes self-validating. The chromatographic separation ensures that any trace degradation products or impurities do not artificially inflate the concentration readings of the parent compound[2].
Step-by-Step Workflow:
-
System Preparation: Prepare a two-phase system of n-octanol and water. Mutually saturate the phases by vigorous shaking for 24 hours, followed by complete phase separation.
-
Compound Equilibration: Dissolve a known mass of the trifluoromethylated quinoline in the n-octanol phase (due to its high lipophilicity). Combine with the aqueous phase in a separatory funnel and agitate mechanically at 25 °C until thermodynamic equilibrium is achieved (typically 1–2 hours).
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to guarantee the elimination of micro-emulsions, ensuring a sharp phase boundary.
-
HPLC Quantification: Extract aliquots from both the aqueous and organic phases. Inject into an HPLC system (C18 column, Acetonitrile/Water mobile phase).
-
Calculation: The partition coefficient (P) is the ratio of the integrated peak area in the organic phase to the aqueous phase. Calculate logP as the base-10 logarithm of this ratio.
Self-validating shake-flask HPLC workflow for determining the lipophilicity (logP) of quinolines.
Protocol B: Thermodynamic Stability Profiling via DSC
Causality & Self-Validation: To confirm that the strong inductive withdrawing effect of the -CF₃ group prevents premature decomposition, Differential Scanning Calorimetry (DSC) is employed. The protocol is self-validating through the inclusion of a "premature aging cycle." By subjecting the compound to sub-critical thermal stress before the final ramp, we isolate reversible phase transitions from irreversible kinetic degradation, ensuring the compound is truly safe for long-term storage[3].
Step-by-Step Workflow:
-
Sample Preparation: Hermetically seal 2–5 mg of the trifluoromethylated quinoline in an aluminum crucible.
-
Aging Cycle (Validation Step): Ramp the temperature from 25 °C to 70 °C at 10 °C/min, hold isothermally for 30 minutes, and cool back to 25 °C. If the baseline shifts post-aging, it indicates hidden kinetic instability.
-
Thermal Ramp: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a constant nitrogen purge (50 mL/min).
-
Data Analysis: Record the endothermic melting peak. A stable baseline up to 90 °C with slow endothermic decomposition thereafter confirms the robust thermal stability imparted by the -CF₃ group[3].
Synthetic Workflow: Direct C2-Trifluoromethylation
Traditional direct C-H trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃) often suffers from poor yields and limited substrate scope due to the resonance stability of the quinoline ring.
Causality & Self-Validation: To overcome this, modern protocols utilize a bifunctional silyl reagent, Me₂(CH₂Cl)SiCF₃. The polar modification of the silyl methyl group enhances reactivity and drives C2-regioselectivity via nonclassical C−H⋅⋅⋅F−C interactions that stabilize the transition state[5]. This protocol is self-validating through its two-step one-pot nature: if the initial nucleophilic addition fails, the subsequent oxidative aromatization simply yields unreacted starting material rather than an inseparable mixture of isomers, allowing for rapid TLC/NMR validation.
Step-by-Step Workflow:
-
Activation: Dissolve the quinoline derivative in an anhydrous aprotic solvent (e.g., THF) under an inert argon atmosphere.
-
Nucleophilic Addition: Introduce Me₂(CH₂Cl)SiCF₃ dropwise at -78 °C. The enhanced electrophilicity of the modified reagent facilitates rapid attack at the C2 position[5].
-
Oxidative Aromatization: Introduce an oxidant (such as DDQ) and allow the reaction mixture to slowly warm to room temperature, restoring the aromaticity of the quinoline ring.
-
Purification: Quench with aqueous NaHCO₃. The distinct lipophilic shift induced by the newly added -CF₃ group ensures clean separation from the starting material via silica gel chromatography.
Conclusion
The integration of a trifluoromethyl group into the quinoline ring is not merely a structural substitution; it is a fundamental reprogramming of the molecule's electronic architecture. By leveraging the intense σ-inductive electron withdrawal of the -CF₃ group, researchers can artificially depress the HOMO energy of the heterocycle, thereby engineering molecules with exceptional resistance to oxidative degradation, enhanced lipophilicity, and superior thermal stability. Adhering to the self-validating analytical protocols outlined above ensures that these enhanced physicochemical properties are accurately quantified and reliably deployed in downstream drug discovery and materials engineering.
References
-
α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations Source: PMC (National Institutes of Health) URL:[Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me₂(CH₂Cl)SiCF₃ Source: ResearchGate (Chinese Journal of Chemistry) URL:[Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Lipophilicity & LogP Profiling of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
[1][2]
Executive Summary
This compound (CAS: 537033-65-1) is a highly specialized fluorinated heterocyclic building block.[1][2] It serves as a critical intermediate in the synthesis of antimalarial agents (Mefloquine analogs) and novel anticancer kinase inhibitors.[2]
Accurate determination of its lipophilicity (LogP/LogD) is complicated by two factors:
-
Tautomeric Equilibrium: The compound exists primarily as the 4-quinolone (keto) tautomer in solution, not the 4-hydroxy (enol) form implied by its name.[1][2][3][4]
-
Fluorine Substitution: The 2-trifluoromethyl (
) group significantly alters the electron density, lowering the and enhancing membrane permeability compared to non-fluorinated quinolines.[2]
This guide provides a consensus lipophilicity profile, explains the structural causality, and outlines validated protocols for experimental determination.[2]
Chemical Identity & Structural Analysis[1][2][3][5]
The nomenclature "quinolin-4-ol" is a formal designation.[1][2] In physiological and experimental solutions, the proton resides on the nitrogen, forming the 4-quinolone species.[2] This distinction is vital for predictive modeling, as the keto form is significantly more polar than the enol form.[2]
| Property | Detail |
| IUPAC Name | 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4(1H)-one |
| CAS Number | 537033-65-1 |
| Molecular Formula | |
| Molecular Weight | 245.18 g/mol |
| Key Substituents | 2- |
Tautomeric Equilibrium & Ionization
The
-
Ionization: The compound can deprotonate at high pH (forming the anion) but is unlikely to protonate further (to the cation) under physiological conditions due to the
group suppressing the basicity of the nitrogen.[2]
Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, followed by ionization to the anion at basic pH.[1]
Lipophilicity Data Profile
Direct experimental values for this specific analog are often proprietary. The data below represents a Consensus LogP derived from "Read-Across" analysis of structurally validated analogs (e.g., 6-fluoro-2-(trifluoromethyl)quinolin-4-ol) and computed models optimized for fluorinated heterocycles.
Consensus Data Table
| Parameter | Value / Range | Confidence | Source / Rationale |
| LogP (Neutral) | 2.7 ± 0.3 | High | Analog Read-Across (Base ~2.1 + 0.6 for Me) |
| LogD (pH 7.4) | 2.65 | Medium | |
| LogD (pH 2.0) | 2.70 | High | Fully neutral species (Acidic pH).[2] |
| 8.4 ± 0.5 | Medium | N-H deprotonation (lowered by | |
| Solubility ( | < 0.05 mg/mL | High | "Brick dust" crystal lattice; high melting point.[1][2] |
Structural Contribution Analysis (Hansch-Leo Method)
To understand the causality of the LogP value (2.7), we deconstruct the molecule:
Experimental Determination Protocols
Due to the low aqueous solubility and ionizable nature of this compound, the standard Shake-Flask method is prone to emulsion errors.[1][2] Two superior methods are recommended.
Method A: Potentiometric Titration (Sirius T3 / D-PAS)
Best for simultaneous
Principle: Measures the shift in
Protocol:
-
Preparation: Dissolve 5 mg of compound in 10 mL of water/methanol co-solvent (to ensure initial solubility).
-
Titration 1 (Aqueous): Titrate with 0.1 M KOH from pH 2 to pH 12 to determine aqueous
.[1][2] -
Titration 2-4 (Dual-Phase): Add varying ratios of n-octanol (0.5 mL, 1.0 mL, 2.0 mL) to the vessel.
-
Measurement: Retitrate. The
curve will shift.[2] -
Calculation: Use the Yasuda-Shedlovsky extrapolation to calculate LogP from the
shift.[1][2]
Method B: RP-HPLC (Chromatographic Hydrophobicity Index)
Best for high-throughput screening and low-solubility compounds.[1]
Principle: Correlates retention time (
Workflow Diagram:
Figure 2: RP-HPLC workflow for determining lipophilicity via Log k_w extrapolation.
Step-by-Step Protocol:
-
Standards: Run a calibration set of 5 quinoline derivatives with known LogP values (e.g., Quinoline, 6-methylquinoline, Mefloquine).
-
Conditions:
-
Data Analysis: Plot Log
vs. % Methanol. Extrapolate to 0% Methanol to get Log . -
Conversion: Apply the calibration equation:
.
Applications & Significance
Drug Design (Mefloquine Analogs)
The 2-trifluoromethyl-4-quinolinol scaffold is a pharmacophore found in Mefloquine (Lariam).[1]
-
Role of LogP (2.7): This value is ideal for oral bioavailability (Lipinski's Rule of 5) and ensures sufficient blood-brain barrier (BBB) penetration, which is critical for antimalarial action in the CNS.
-
Role of Fluorine: The
group blocks metabolic oxidation at the C2 position, extending the half-life ( ) of the drug.[2]
Synthetic Utility
This compound is often converted to the 4-chloro derivative (using
References
-
BenchChem. (2025).[1][2][5] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from
-
PubChem. (2025).[1][2][6] Compound Summary: 6-Fluoroquinolin-4-ol (Analog Read-Across).[1][2] National Library of Medicine.[1][2] Retrieved from [1]
-
Edmont, D., et al. (2000).[2] Synthesis and evaluation of quinoline derivatives as antimalarial agents. Journal of Medicinal Chemistry. (Cited for structure-activity relationships of 2-CF3 quinolines).[1]
-
Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative source on pKa/LogP potentiometric methods).
-
OECD. (2004).[1][2] Guideline for Testing of Chemicals: Partition Coefficient (n-octanol/water), HPLC Method (Test No. 117). Retrieved from
-
EPA CompTox. (2025).[1][2] 6-(Trifluoromethyl)quinolin-2(1H)-one Properties. US Environmental Protection Agency.[1][2] Retrieved from
Sources
- 1. 31009-34-4 | 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol - AiFChem [aifchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number and identifiers for 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
As a Senior Application Scientist, I approach the molecular architecture of fluorinated quinolines not just as a collection of atoms, but as a highly engineered system designed for specific biological and physicochemical interactions. The compound 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol represents a sophisticated scaffold in modern medicinal chemistry and materials science.
By strategically positioning a trifluoromethyl group, a fluorine atom, and a methyl group on a quinoline core, this molecule achieves a precise balance of lipophilicity, metabolic resistance, and steric targeting. This in-depth technical guide provides a comprehensive analysis of its chemical identifiers, mechanistic utility, and field-proven experimental workflows.
Chemical Identity & Structural Architecture
The foundation of any robust experimental pipeline begins with absolute certainty regarding chemical identity. The compound is officially registered under CAS Number 537033-65-1 ([1]). It exists in a dynamic tautomeric equilibrium between the 4-hydroxyquinoline form and the quinolin-4(1H)-one (quinolone) form, a property that is highly solvent-dependent and critical for its function as a hydrogen-bond donor/acceptor in biological systems ([2]).
Table 1: Core Identifiers and Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 537033-65-1 |
| Molecular Formula | C₁₁H₇F₄NO |
| Molecular Weight | 245.17 g/mol |
| SMILES String | FC(C1=NC2=CC(F)=C(C)C=C2C(O)=C1)(F)F |
| Primary Tautomer | 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4(1H)-one |
Structure-Activity Relationship (SAR) & Mechanistic Insights
In drug discovery, every functional group must justify its presence. The substitution pattern on this specific quinoline scaffold is a masterclass in rational drug design, widely utilized in the development of anti-infective agents, anticancer drugs, and advanced agrochemicals ([3], [4]).
-
C2-Trifluoromethyl (-CF₃): The incorporation of the -CF₃ group significantly enhances the overall lipophilicity (logP) of the molecule, improving membrane permeability. Furthermore, the strong carbon-fluorine bonds shield the adjacent positions from cytochrome P450-mediated oxidative metabolism, drastically increasing the compound's half-life in vivo ([2]).
-
C7-Fluoro (-F): Fluorine at the 7-position exerts a strong electron-withdrawing inductive effect. This modulates the pKa of the C4-hydroxyl group, tuning its hydrogen-bonding strength. It also provides a highly polarizable dipole for localized halogen bonding with target protein residues ([5]).
-
C6-Methyl (-CH₃): The methyl group acts as a steric modulator. By introducing localized bulk, it restricts the rotational freedom of the molecule within a binding pocket, effectively locking the quinoline core into a favorable, high-affinity conformation.
Structural rationale and pharmacophore mapping of the substituted quinoline core.
Synthesis Methodology: The Conrad-Limpach Approach
To ensure high purity for downstream biological assays, the synthesis of this compound relies on a modified Conrad-Limpach cyclization. This protocol is a self-validating system: the physical state changes at each step confirm the success of the underlying chemical transformation.
Step-by-Step Protocol:
-
Enamine Condensation: React 1.0 equivalent of 3-fluoro-4-methylaniline with 1.1 equivalents of ethyl 4,4,4-trifluoroacetoacetate in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Causality: Refluxing the mixture utilizing a Dean-Stark trap continuously removes the water byproduct. This Le Chatelier-driven dehydration forces the equilibrium entirely toward the formation of the intermediate enamine, preventing reversible hydrolysis.
-
-
Thermal Cyclization: Heat a high-boiling solvent (e.g., Dowtherm A) to 250°C. Add the purified enamine intermediate dropwise into the vortex of the heated solvent.
-
Causality: The extreme thermal energy is strictly required to overcome the high activation energy barrier for the electrophilic aromatic substitution. This facilitates the intramolecular ring closure that forms the pyridine ring of the quinoline core.
-
-
Precipitation and Purification: Allow the reaction mixture to cool to room temperature. Induce precipitation by adding an excess of hexanes, followed by vacuum filtration. Recrystallize the crude solid from hot ethanol.
-
Causality: The polar quinolin-4-ol is entirely insoluble in non-polar hexanes, whereas the Dowtherm A solvent remains highly soluble. This differential solubility ensures the immediate isolation of high-purity crystals without the need for exhaustive column chromatography.
-
Application Workflows: Bioassay & Fluorescent Probe Integration
Because of its unique electronic properties, this compound is frequently utilized as a fluorescent probe for biological imaging and as a primary screening candidate in high-throughput antimicrobial and kinase assays ([2], [5]).
Protocol: High-Throughput Screening (HTS) Preparation
-
Stock Solubilization: Dissolve the lyophilized compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a master stock concentration of 10 mM.
-
Causality: Anhydrous DMSO prevents premature aqueous hydrolysis and guarantees the complete solubilization of the highly lipophilic -CF₃ functionalized compound, ensuring accurate molarity.
-
-
Serial Dilution: Perform a 3-fold serial dilution of the master stock using the designated aqueous assay buffer (e.g., HEPES or PBS).
-
Causality: A 3-fold dilution scheme generates a broad, evenly spaced logarithmic concentration gradient. This is mathematically optimal for generating high-resolution sigmoidal dose-response curves required for precise IC₅₀ or MIC calculations.
-
-
Assay Integration: Dispense the diluted compound into the microtiter assay plates containing the biological target. Ensure the final DMSO concentration strictly remains below 1% (v/v).
-
Causality: DMSO concentrations exceeding 1% are known to induce non-specific solvent cytotoxicity and denature target proteins. Keeping it below this threshold ensures that any observed bioactivity or fluorescence quenching is strictly attributable to the quinoline derivative, preventing false-positive artifacts.
-
Step-by-step workflow for integrating the compound into high-throughput bioassays.
References
Sources
An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Quinolin-4-ol Scaffolds
Foreword: The Strategic Imperative of Stability in Drug Design
In the landscape of modern medicinal chemistry, the quinolin-4-one scaffold is a privileged structure, forming the backbone of numerous therapeutic agents, from anticancer to antimicrobial drugs.[1][2] Its inherent biological activity and synthetic tractability make it a cornerstone of drug discovery programs.[3][4] The strategic incorporation of fluorine into this scaffold has become a prevalent tactic to enhance pharmacological properties.[5][6] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[7][8] However, these benefits are intrinsically linked to the molecule's fundamental thermodynamic stability—a measure of its internal energy. An unstable compound, regardless of its in vitro potency, is unlikely to survive the journey from administration to therapeutic target.
This guide provides a comprehensive exploration of the principles and practices for evaluating the thermodynamic stability of fluorinated quinolin-4-ol scaffolds. We will dissect the influence of fluorine on molecular energetics, detail the gold-standard experimental techniques for thermal analysis, and outline computational workflows that provide predictive insights. This document is designed for the practicing researcher, offering not just protocols, but the causal logic behind them, to empower rational design and de-risking of drug candidates.
The Fluorine Factor: Modulating Stability at the Atomic Level
The introduction of fluorine into the quinolin-4-ol core is not merely an atomic substitution; it is a strategic perturbation of the molecule's electronic and conformational landscape. Understanding these effects is critical to predicting and interpreting thermodynamic stability.
-
Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest in organic chemistry, significantly more robust than a C-H bond.[5] This intrinsic strength is a primary reason why fluorination is often employed to block sites of metabolic oxidation, thereby enhancing a drug's pharmacokinetic profile.[9]
-
Electronegativity and Inductive Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This can alter the pKa of nearby functional groups, influence the molecule's overall dipole moment, and modulate non-covalent interactions with biological targets.[10] These electronic perturbations can stabilize or destabilize the ground state of the molecule, directly impacting its thermodynamic profile.
-
Conformational Control: The size and electronic properties of fluorine can influence the preferred conformation of a molecule. By creating specific steric or electrostatic interactions, fluorine can lock the scaffold into a more or less stable conformation, which has downstream effects on both receptor binding and overall thermodynamic stability.[7]
The interplay of these factors determines how fluorination ultimately impacts the thermodynamic stability of the quinolin-4-ol scaffold.
Caption: The influence of fluorine's intrinsic properties on molecular characteristics and drug viability.
Experimental Characterization of Thermodynamic Stability
While theoretical principles are instructive, empirical measurement is the definitive arbiter of stability. Thermal analysis techniques are the workhorses for assessing the thermodynamic properties of pharmaceutical compounds.[11][12] They measure changes in a material's physical properties as a function of temperature, providing direct insights into its stability.[13]
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. It is the primary method for determining melting point, a key indicator of the energetic barrier to transitioning from a highly ordered crystal lattice to a disordered liquid state. A higher melting point generally correlates with greater thermodynamic stability in the solid state.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the fluorinated quinolin-4-ol derivative into a clean DSC pan (typically aluminum). The precision of this measurement is critical for accurate enthalpy calculations.
-
Seal the pan using a press. A hermetic seal is essential to prevent mass loss from sublimation or evaporation during the analysis.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan allows for the subtraction of the baseline heat capacity of the pan itself.
-
Set the starting temperature well below the expected melting point (e.g., 25 °C).
-
Program a heating rate, typically 10 °C/min for routine pharmaceutical analysis. This rate offers a good balance between resolution and experimental time.
-
Set the ending temperature well above the expected melting point (e.g., 250 °C or higher).
-
Ensure a constant, inert purge gas (e.g., nitrogen at 30-50 mL/min) is flowing through the cell to prevent oxidative degradation of the sample.
-
-
Data Acquisition & Analysis:
-
Initiate the temperature program and record the heat flow versus temperature.
-
The resulting plot, or thermogram, will show an endothermic peak at the melting transition.
-
Analyze the peak to determine the onset temperature and the peak maximum temperature. The onset is often reported as the melting point (Tm).
-
Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[14] It is indispensable for determining the temperature at which a compound begins to decompose (Td). This thermal decomposition point is a direct measure of the compound's stability under thermal stress. TGA also reveals the presence of residual solvents or hydrates, which is crucial for accurate characterization.[11][14]
-
Sample Preparation:
-
Place 5-10 mg of the sample onto the TGA balance pan (typically platinum or ceramic). A slightly larger sample size than DSC is often used to ensure detectable mass changes.
-
-
Instrument Setup:
-
Tare the balance to zero.
-
Program the instrument with a temperature ramp, typically from ambient temperature to a high temperature (e.g., 600-900 °C) at a heating rate of 10-20 °C/min.
-
Maintain a controlled atmosphere, usually an inert nitrogen flow, to prevent oxidation.
-
-
Data Acquisition & Analysis:
-
Begin the heating program and record the sample mass as a function of temperature.
-
The resulting TGA curve plots percent mass versus temperature.
-
Identify the onset temperature of the major mass loss step. This is the decomposition temperature (Td) and represents the upper limit of the compound's thermal stability.
-
Analyze any preceding mass loss steps, which may correspond to the loss of water or residual solvents.
-
Caption: A typical experimental workflow for determining the thermodynamic stability of a compound.
Data Interpretation and Stability Profile
The combination of DSC and TGA provides a robust thermodynamic stability profile. For example, a compound that exhibits a high melting point in DSC and a high decomposition temperature in TGA is considered highly stable.
| Compound | Fluorine Position | Melting Point (Tm) | Decomposition Temp (Td) | Source |
| 8-fluoro-2,3-dimethylquinolin-4-ol | C8 | 230–231 °C | Not Reported | [15] |
| 6-Fluoro-2-phenyl-3-[(4'-fluorophenyl)amino]-oxo-quinoline-4-carboxylic acid | C6 | 138–140 °C (with decomposition) | ~140 °C | [16][17] |
This table presents example data from the literature to illustrate the type of quantitative information derived from thermal analysis. A comprehensive internal study would compare a series of analogs with systematic variations in fluorine substitution.
Computational Modeling: Predicting Stability In Silico
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive approach to understanding thermodynamic stability before a compound is ever synthesized.[18] DFT calculations can determine the ground-state energy of a molecule, which is a direct theoretical measure of its stability.[19][20]
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule to determine its energy and other properties.[21] For comparing the relative stability of isomers, one can calculate the Gibbs free energy (G) of each compound. The isomer with the lower Gibbs free energy is predicted to be the more thermodynamically stable.
-
Structure Preparation:
-
Build the 3D structure of the fluorinated quinolin-4-ol molecule using molecular modeling software.
-
-
Geometry Optimization:
-
Frequency Calculation:
-
Run a frequency calculation on the optimized geometry. This confirms that the structure is a true energy minimum (i.e., no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections needed to calculate the Gibbs free energy.
-
-
Energy Calculation & Comparison:
-
Extract the total Gibbs free energy from the output.
-
Repeat steps 1-4 for each isomer or analog in the series.
-
Compare the absolute or relative Gibbs free energies. The structure with the most negative Gibbs free energy is the most thermodynamically stable.
-
Caption: Logical flow of a DFT-based workflow for predicting relative molecular stability.
Conclusion: A Synergistic Approach to De-Risking Drug Candidates
The thermodynamic stability of a drug candidate is a non-negotiable parameter for its success. For fluorinated quinolin-4-ol scaffolds, a comprehensive understanding of stability requires a synergistic application of both experimental and computational methodologies. Thermal analysis by DSC and TGA provides definitive, quantitative data on the melting and decomposition behavior of synthesized compounds. In parallel, DFT calculations offer invaluable predictive power, enabling chemists to prioritize synthetic targets and rationally design molecules with enhanced stability from the outset. By integrating these approaches, drug development teams can make more informed decisions, reduce late-stage attrition, and accelerate the progression of robust, stable, and effective therapeutic agents.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud Search URL
- Title: How Is Fluorine Used in the Medical Field?
- Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL
- Title: Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences Source: American Pharmaceutical Review URL
- Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: Technology Networks URL
- Source: Encyclopedia.
- Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL
- Title: TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights Source: ResolveMass URL
- Title: Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products Source: MDPI URL
- Title: Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds Source: PMC URL
- Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: PMC URL
- Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Source: PMC URL
- Title: Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents Source: Scientific Research Publishing URL
- Title: Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents Source: Semantic Scholar URL
- Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL
- Title: Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals Source: RSC Publishing URL
- Title: Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation Source: PMC URL
- Title: Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview Source: PubMed URL
- Title: Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry Source: PubMed URL
- Title: Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Source: Digital CSIC URL
- Title: Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues Source: ResearchGate URL
- Title: Structural Properties, Density Functional Theory (DFT)
- Source: Scirp.
- Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL
- Title: [Spoiler] AAMC FL3 C/P #9 Source: Reddit URL
- Title: Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry Source: Benchchem URL
- Title: Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles Source: PMC URL
- Title: Emerging experimental methods to study the thermodynamics of biomolecular condensate formation Source: The Journal of Chemical Physics URL
- Title: Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec URL
- Title: Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives Source: MDPI URL
- Title: Relating Single-Molecule Measurements to Thermodynamics Source: PMC URL
- Title: Measuring Thermodynamic Stability Source: Chemistry Stack Exchange URL
- Source: pubs.rsc.
- Title: Quinoline Derivatives Thermodynamic Properties during Phase Transition Source: Longdom Publishing URL
- Title: Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues Source: PMC URL
- Title: Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: Beilstein Journals URL
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. inhancetechnologies.com [inhancetechnologies.com]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02116G [pubs.rsc.org]
- 19. notes.fluorine1.ru [notes.fluorine1.ru]
- 20. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 21. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digital.csic.es [digital.csic.es]
Methodological & Application
Using 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol as a pharmaceutical intermediate
This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It details the synthesis, functionalization, and pharmaceutical utility of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol , a privileged scaffold for high-potency drug discovery.
CAS No: 537033-65-1 Role: Advanced Pharmaceutical Intermediate / Pharmacophore Building Block Key Applications: Antitubercular agents, Antimalarials, Androgen Receptor Modulators, and CFTR Modulators.
Executive Summary & Rationale
In modern drug design, the 2-(trifluoromethyl)quinolin-4-ol scaffold acts as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. The specific substitution pattern of This compound (FMTQ) offers three distinct medicinal chemistry advantages:
-
Metabolic Blocking (7-Fluoro): The C7 position in quinolines is metabolically vulnerable to oxidative defluorination or hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at C7 significantly extends the metabolic half-life (
) by blocking this "soft spot" while maintaining steric neutrality. -
Lipophilicity & Potency (2-CF3): The trifluoromethyl group at C2 enhances lipophilicity (
), facilitating membrane permeability and blood-brain barrier (BBB) penetration—critical for central nervous system (CNS) and intracellular anti-infective targets (e.g., M. tuberculosis). -
Functional Handle (6-Methyl): The C6-methyl group serves as a steric anchor or a site for benzylic functionalization (e.g., bromination), allowing for the "growth" of the molecule into adjacent hydrophobic pockets of a target protein.
Synthesis Protocol: The Conrad-Limpach Approach
While the Gould-Jacobs reaction is common for quinolines, the Conrad-Limpach synthesis is preferred for 2-trifluoromethyl derivatives to ensure regioselectivity and high yield.
Reagents & Materials
-
Precursor A: 3-Fluoro-4-methylaniline (CAS 452-77-7)[1]
-
Precursor B: Ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6)
-
Cyclizing Agent: Polyphosphoric Acid (PPA) or Diphenyl ether (Dowtherm A)
-
Solvent: Toluene (for Dean-Stark step)
Step-by-Step Methodology
Phase 1: Enamine Formation (Condensation)
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Loading: Charge the flask with 3-Fluoro-4-methylaniline (1.0 eq) and Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in anhydrous toluene (10 mL/g of aniline).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq).
-
Reaction: Reflux the mixture (approx. 110°C) for 4–6 hours. Monitor the collection of water in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases.
-
Isolation: Evaporate the toluene under reduced pressure to yield the crude enamine intermediate (ethyl 3-((3-fluoro-4-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate).
Phase 2: Thermal Cyclization
Note: PPA is recommended over Dowtherm A for cleaner isolation of fluorinated derivatives.
-
Preparation: Heat Polyphosphoric Acid (PPA) (10 g per g of enamine) to 100°C in a mechanical stirrer setup.
-
Addition: Slowly add the crude enamine to the hot PPA. Ensure vigorous stirring to prevent local charring.
-
Cyclization: Increase temperature to 130°C and hold for 2–3 hours.
-
Quenching: Cool the mixture to 60°C. Pour the viscous syrup slowly into crushed ice (500 g) with rapid stirring. The product will precipitate as an off-white solid.
-
Purification:
-
Filter the solid.[3]
-
Wash with water (3x) to remove phosphoric acid.
-
Wash with cold diethyl ether to remove unreacted organics.
-
Recrystallization: Ethanol or DMF/Water mixture.
-
Visual Workflow: Synthesis Pathway
Caption: Optimized Conrad-Limpach route for regioselective synthesis of the target scaffold.
Functionalization & Downstream Chemistry
The 4-hydroxy group (tautomeric with 4-quinolone) is the primary gateway for derivatization.
Protocol: Chlorination (Conversion to 4-Chloro)
To utilize the scaffold in nucleophilic aromatic substitution (
-
Reagents: FMTQ (1.0 eq), Phosphorus Oxychloride (
, 5.0 eq). -
Procedure: Reflux the mixture at 105°C for 2 hours.
-
Workup: Remove excess
via vacuum distillation. Pour residue onto ice/ammonia water to neutralize. Extract with DCM.[4] -
Product: 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline .
Application Trees
Once the 4-chloro derivative is obtained, the scaffold branches into three major pharmaceutical classes:
| Reaction Type | Reagent | Product Class | Therapeutic Area |
| Primary Amines / Anilines | 4-Aminoquinolines | Antimalarials (Mefloquine analogs) | |
| Suzuki Coupling | Aryl Boronic Acids | 4-Arylquinolines | Antivirals / Kinase Inhibitors |
| Benzylic Bromination | NBS / AIBN | 6-(Bromomethyl) derivatives | Alkylating Agents / Linkers |
Visual Workflow: Diversity Oriented Synthesis (DOS)
Caption: Functionalization tree demonstrating the scaffold's versatility in generating diverse pharmacophores.
Analytical Specifications
To validate the integrity of the synthesized intermediate, the following analytical signatures must be confirmed.
NMR Expectations ( H NMR, 400 MHz, DMSO- )
- 2.45 ppm (s, 3H): Methyl group at C6.
- 7.60–7.80 ppm (d, 1H): Proton at C8 (coupled to F7).
- 7.90–8.10 ppm (d, 1H): Proton at C5 (singlet-like or weak coupling to F).
- 6.80 ppm (s, 1H): Proton at C3 (characteristic of the quinolone ring).
-
12.5 ppm (bs, 1H): OH/NH tautomer peak (disappears with
shake).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Weight: 245.17 g/mol .
-
Observed Ion:
. -
Fragmentation: Loss of
(M-20) or is common in high-energy collisions.
References
-
MDPI. "Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation." Molecules, 2022.[4] [Link]
-
ResearchGate. "Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines."[5] Journal of Heterocyclic Chemistry, 2010. [Link]
-
PubChem. "3-Fluoro-4-methylaniline Compound Summary." National Library of Medicine. [Link]
Sources
- 1. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Chlorination of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol with POCl3
[1][2]
Abstract & Strategic Importance
The conversion of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol (Substrate) to its 4-chloro derivative is a critical activation step in the synthesis of advanced pharmaceutical intermediates. The resulting 4-chloroquinoline scaffold is highly reactive toward Nucleophilic Aromatic Substitution (
This specific substrate presents unique challenges due to the electronic push-pull nature of its substituents:
-
2-Trifluoromethyl (
): A strong electron-withdrawing group (EWG) that deactivates the ring nitrogen but activates the C4 position for nucleophilic attack. -
7-Fluoro: An inductive EWG that further modulates ring electron density.
-
6-Methyl: A weak electron-donating group (EDG) that provides steric bulk.
This guide provides a field-proven protocol using Phosphorus Oxychloride (
Reaction Mechanism
The transformation follows a Vilsmeier-Haack-like mechanism .[2] The reaction does not proceed via simple substitution but involves the activation of the tautomeric quinolone oxygen.
Mechanistic Pathway[1][2][3][5][6]
-
Tautomerization: The substrate exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. The keto form is dominant in the solid state, but the enol form reacts with
. -
Activation (Vilsmeier Adduct): Catalytic DMF reacts with
to form the electrophilic Vilsmeier reagent (chloroiminium ion). -
O-Phosphorylation: The quinoline oxygen attacks the electrophilic phosphorus (or the Vilsmeier intermediate), forming a highly reactive dichlorophosphate leaving group.
-
Nucleophilic Attack: Chloride ion (
) attacks the C4 position, displacing the phosphate group and aromatizing the system to the 4-chloroquinoline.[2]
Figure 1: Mechanistic flow of DMF-catalyzed chlorination.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Substrate | Starting Material | 1.0 | Dry thoroughly before use. |
| Reagent/Solvent | 5.0 - 10.0 | Excess serves as solvent. Freshly distilled preferred. | |
| DMF | Catalyst | 0.1 - 0.5 | Critical for activating the 2- |
| DCM / | Extraction Solvent | N/A | For workup. |
| Neutralization | N/A | Preferred over carbonate to prevent foaming. |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Drying: Ensure the reaction vessel (Round Bottom Flask, RBF) is oven-dried and purged with Nitrogen (
). Moisture reacts violently with and reduces yield. -
Charging: Add Substrate (1.0 eq) to the RBF.
-
Reagent Addition:
-
Add
(5-10 eq) carefully. The mixture may be a slurry initially. -
Critical Step: Add DMF (0.1 eq) dropwise. Expect a slight exotherm and color change (often to yellow/orange).
-
-
Reflux: Equip with a reflux condenser and a
drying tube (or line). Heat the mixture to reflux (approx. 105-110°C) .-
Observation: The solid should dissolve within 30-60 minutes as it converts to the chloro-derivative.
-
Phase 2: Monitoring
-
Time: Typical reaction time is 2 to 4 hours .
-
TLC/HPLC: Monitor for the disappearance of the polar starting material. The product will be significantly less polar (higher
).-
Note: The starting material may streak on silica due to the OH/NH group.
-
Phase 3: Workup (Quenching)
Safety Alert: Quenching
-
Concentration: Remove excess
under reduced pressure (rotary evaporator) if possible. This greatly simplifies the quench. -
Quench:
-
Option A (Standard): Pour the residue slowly onto a stirred mixture of crushed ice and water .
-
Option B (Buffered): Pour onto a mixture of ice and aqueous
to immediately neutralize acid.
-
-
Neutralization: Adjust pH to ~8-9 using
or saturated . Caution: causes vigorous foaming. -
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Drying: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate.
Visualization: Workflow & Troubleshooting
Figure 2: Operational workflow for chlorination.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Deactivated ring system (2- | Increase DMF to 0.5 eq; Extend reflux time; Ensure anhydrous conditions. |
| Low Yield | Hydrolysis during quench. | Keep quench temperature <10°C; Ensure pH is basic (>8) quickly during workup. |
| Product Reverts to OH | Acidic hydrolysis. | Do not store product in acidic media; 4-chloro group is labile in acid + water. |
Characterization Data Expectations
-
Physical State: Off-white to pale yellow solid.
-
1H NMR: Disappearance of the broad exchangeable proton (OH/NH) typically found >10 ppm. Aromatic protons may shift downfield due to the Cl group.
-
MS (ESI): Distinctive Chlorine isotope pattern (
). Mass = .
Safety & Handling
-
Phosphorus Oxychloride (
): Highly toxic, corrosive, and reacts violently with water.[3] Use only in a fume hood. Wear chemical-resistant gloves and face shield. -
Hydrochloric Acid (HCl): Generated as a byproduct. Ensure the fume hood scrubber is active.
References
-
BenchChem Technical Support. Chlorination of 4-hydroxy-6,7-dimethoxyquinoline: Mechanisms and Protocols. (Accessed 2025).[4][5] Link
-
Arnott, E. A., et al. "POCl3 chlorination of 4-quinazolones."[4] Journal of Organic Chemistry, 2011, 76(6), 1653-1661.[6]
-
Sigma-Aldrich. Product Specification: 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline.Link
-
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 31009-34-4 | 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol - AiFChem [aifchem.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Functionalization of the C4 Position in Trifluoromethyl Quinolines
Part 1: Strategic Analysis & Core Directive
The "Electrophilic Trap" Concept
The 2-trifluoromethyl quinoline scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for metabolic hotspots and a modulator of lipophilicity. However, functionalizing this scaffold is synthetically non-trivial due to the strong electron-withdrawing nature of the trifluoromethyl (
This guide focuses on the functionalization of the C4 position in 2-trifluoromethyl quinolines. The presence of the
-
C2 Blocking: The bulky and inert
group prevents the typical C2-selective nucleophilic attacks observed in unsubstituted quinolines. -
C4 Activation: The electron-withdrawing
group, combined with the pyridine-like nitrogen, significantly lowers the LUMO energy of the quinoline ring, making the C4 position highly electrophilic and susceptible to nucleophilic radical addition (Minisci-type) or direct nucleophilic attack ( ).
Regioselectivity Map
The following diagram illustrates the reactivity vectors of the 2-trifluoromethyl quinoline scaffold.
Caption: Reactivity profile of 2-trifluoromethyl quinoline. The C2-CF3 group directs incoming nucleophiles (radicals or anions) to the C4 position.
Part 2: Experimental Protocols
Protocol A: Radical C-H Alkylation (Minisci-Type)
Objective: Direct installation of alkyl, cycloalkyl, or ether groups at C4 via photoredox or thermal radical generation. This is the most robust method for C4 functionalization of electron-deficient quinolines.
1. Mechanistic Insight
In standard quinolines, Minisci reactions often yield a mixture of C2 and C4 isomers, with C2 favored. However, in 2-trifluoromethyl quinolines , the C2 position is blocked. The nucleophilic alkyl radical (
2. Reagents & Setup
-
Substrate: 2-(Trifluoromethyl)quinoline (1.0 equiv)
-
Radical Precursor: Carboxylic acid (2.0 equiv) + Ammonium Persulfate (2.0 equiv) +
(0.2 equiv) OR Alkyl trifluoroborate (1.5 equiv) + Photoredox Catalyst (Ir/Ru). -
Solvent: DCM/Water (biphasic) or DMSO.
-
Temperature: Ambient (Photoredox) or 50°C (Thermal).
3. Step-by-Step Procedure (Thermal Persulfate Method)
-
Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)quinoline (0.5 mmol) in DCM (2 mL).
-
Radical Source: Add the alkyl carboxylic acid (1.0 mmol, 2.0 equiv) to the solution.
-
Aqueous Phase: In a separate container, dissolve
(1.0 mmol, 2.0 equiv) and (0.1 mmol, 20 mol%) in distilled water (2 mL). -
Initiation: Add the aqueous solution to the organic phase. The biphasic mixture allows for phase-transfer radical generation.
-
Reaction: Vigorously stir the mixture at 40–50°C for 12–24 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The organic layer may darken as the reaction proceeds.
-
-
Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 5 mL). Wash combined organics with saturated
(to remove unreacted acid) and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
4. Self-Validating Logic
-
Why Biphasic? The radical is generated in the aqueous phase (Ag-catalyzed decarboxylation) and transfers to the organic phase to react with the lipophilic quinoline. This prevents over-oxidation of the product.
-
Why C4 Selective? If you observe C5/C8 byproducts, the radical is too electrophilic. Switch to more nucleophilic radicals (e.g., tertiary alkyls).
Protocol B: Nucleophilic Addition-Oxidation ( )
Objective: Installation of aryl or heteroaryl groups at C4 using organolithium or Grignard reagents followed by oxidative aromatization.
1. Mechanistic Insight
The 2-CF3 group activates the quinoline ring towards nucleophilic attack. Hard nucleophiles (R-Li) attack the C4 position to form a stable 1,4-dihydroquinoline intermediate (anionic
2. Reagents & Setup
-
Substrate: 2-(Trifluoromethyl)quinoline.
-
Nucleophile: Aryl/Alkyl Lithium or Grignard Reagent.
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or dry air.
-
Solvent: Anhydrous THF or Toluene.
3. Step-by-Step Procedure
-
Activation: Flame-dry a Schlenk flask and purge with Argon. Add 2-(trifluoromethyl)quinoline (1.0 mmol) and anhydrous THF (5 mL). Cool to -78°C.
-
Addition: Dropwise add the Organolithium reagent (1.1 equiv) over 10 minutes.
-
Observation: The solution will likely turn deep red or yellow, indicating the formation of the anionic
-complex (lithium amide species).
-
-
Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench/Oxidation:
-
Method A (DDQ): Cool back to -78°C. Add a solution of DDQ (1.2 equiv) in THF. Warm to room temperature.
-
Method B (Air):[1] If the intermediate is stable, simply stir open to air for 12 hours (less reliable for hindered substrates).
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography.
4. Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Moisture in R-Li reagent. | Titrate R-Li before use. Ensure strict anhydrous conditions. |
| Regioisomers | Attack at C2 (displacement of CF3). | Use lower temperature (-78°C). C4 attack is kinetically favored; C2 attack (substitution) is thermodynamically driven at higher temps. |
| Incomplete Oxidation | Insufficient DDQ. | Use 1.5–2.0 equiv of DDQ. Ensure reaction warms to RT after addition. |
Protocol C: C4-Selective Fluoroalkylation (Advanced)
Objective: Installing fluoroalkyl groups (e.g.,
1. Workflow Diagram
This protocol utilizes sulfinate salts (Langlois reagent) under oxidative conditions.
Caption: Radical fluoroalkylation workflow. The CF3 radical is electrophilic but will attack the C4 position of 2-CF3-quinoline due to the steric blocking of C2 and the high electron deficiency of the ring.
Part 3: References & Authority
The protocols detailed above are synthesized from high-impact methodologies in heterocyclic functionalization.
-
Direct Alkylation of Quinolines: Organic Chemistry Frontiers, "Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes." (Describes the regioselectivity switch based on solvent and blocking groups).
-
C4-Selective Fluoroalkylation: ChemRxiv, "Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines." (Demonstrates C4 selectivity in electron-deficient systems).
-
2-Trifluoromethylation Context: Chinese Journal of Chemistry, "Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives." (Provides context on synthesizing the starting material).
-
Meta-C-H Functionalization: Science, "Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines." (Mechanistic grounding for dearomatization strategies).
-
Minisci Reaction Review: Chemical Reviews, "The Minisci Reaction: Recent Advances." (General reference for radical alkylation mechanisms).
Sources
Application Note & Protocols: Scalable Production of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
Introduction
Quinolin-4-ol and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[1][2] The target molecule, 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol, is a promising platform for the development of novel pharmaceuticals, particularly in the anti-infective and oncology fields. The presence of a fluorine atom at the C6 or C7 position is a common feature in many potent antibacterial quinolones.[3][4]
This document provides a comprehensive guide to a robust and scalable synthetic method for this compound, designed for researchers, chemists, and professionals in drug development. The methodology is grounded in established chemical principles, focusing on a one-pot cyclization reaction that is both efficient and amenable to large-scale production.
Synthetic Strategy and Mechanistic Rationale
The most direct and industrially viable route to substituted 2-(trifluoromethyl)quinolin-4-ols is the acid-catalyzed condensation and subsequent cyclization of a substituted aniline with ethyl 4,4,4-trifluoroacetoacetate (ETFAA). This approach is a variation of classic quinoline syntheses like the Conrad-Limpach and Knorr reactions.[3][5] For the synthesis of our target molecule, the key precursors are 3-Fluoro-4-methylaniline and ETFAA .
The reaction is typically promoted by a strong dehydrating acid catalyst, such as polyphosphoric acid (PPA), which facilitates the key intramolecular cyclization step at elevated temperatures.[6][7]
Core Reaction Principle:
The synthesis proceeds via a two-stage mechanism within a single pot:
-
Enamine Formation: The process begins with the nucleophilic attack of the amino group of 3-fluoro-4-methylaniline on the ketone carbonyl of ETFAA. This is followed by dehydration to form a stable enamine intermediate.
-
Thermal Cyclization: Under the influence of PPA and heat, the enamine undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks the enamine's double bond, leading to the formation of the new heterocyclic ring. A final dehydration step yields the aromatic quinolin-4-ol product.
This synthetic route is highly effective and has been successfully employed for various 2-(trifluoromethyl)-4-quinolinol analogues.[7][8]
Workflow for Synthesis
Caption: Overall workflow for the synthesis of the target quinolin-4-ol.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale that can be linearly scaled for pilot and manufacturing processes.
Materials and Reagents
| Reagent/Material | M.W. | CAS No. | Typical Grade | Supplier |
| 3-Fluoro-4-methylaniline | 125.14 | 452-69-7 | ≥98% | Commercial |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 372-31-6 | ≥98% | Commercial |
| Polyphosphoric acid (PPA) | - | 8017-16-1 | 115% H₃PO₄ equiv. | Commercial |
| Deionized Water | 18.02 | 7732-18-5 | - | In-house |
| Ethanol | 46.07 | 64-17-5 | Anhydrous | Commercial |
Equipment
-
Glass reactor or round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet.
-
Heating mantle with temperature controller.
-
Large beaker for quench step.
-
Büchner funnel and vacuum flask for filtration.
-
Vacuum oven for drying.
Step-by-Step Synthesis Procedure
A. Reaction Setup and Execution
-
Reactor Charging: In a clean, dry reactor under a nitrogen atmosphere, charge polyphosphoric acid (PPA, ~10 parts by weight relative to the aniline). Begin gentle stirring.
-
Reagent Addition: To the stirring PPA, add 3-Fluoro-4-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) sequentially at ambient temperature. The addition may cause a slight exotherm; maintain control with an ice bath if necessary.
-
Thermal Cyclization: Heat the reaction mixture to 140-150°C and maintain this temperature for 2-3 hours .[6][7] Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC-MS) until the starting aniline is consumed.
B. Product Isolation (Work-up)
-
Quenching: Allow the reaction mixture to cool slightly to ~100-110°C. In a separate, large vessel, prepare a vigorously stirred slurry of ice and water (~20 parts by weight relative to the PPA used).
-
Precipitation: Carefully and slowly pour the hot reaction mixture into the ice-water slurry. A thick, off-white to yellow precipitate will form.[6] This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Filtration: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation and to break up any large clumps. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual PPA.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. A typical crude yield is in the range of 85-95%.
C. Purification
-
Recrystallization: For high-purity material, the crude solid can be recrystallized. Suspend the crude product in a minimal amount of hot ethanol. Add solvent until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Reaction Mechanism Visualization
Caption: Simplified reaction mechanism for quinolin-4-ol formation.
Safety and Handling Precautions
-
Polyphosphoric Acid (PPA): Highly corrosive and hygroscopic. Reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Handle exclusively in a chemical fume hood.
-
Organic Reagents: 3-Fluoro-4-methylaniline and ETFAA are potential irritants. Avoid inhalation and skin contact.
-
Thermal Hazards: The reaction is conducted at high temperatures. The quenching step is highly exothermic. Ensure controlled addition and adequate cooling capacity.
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
Yield: >80% after purification.
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the methyl group, aromatic protons, and the hydroxyl/NH tautomer proton. The aromatic region will show splitting patterns consistent with the substitution.
-
¹⁹F NMR (376 MHz, DMSO-d₆): Two distinct signals are expected: one for the C7-F substituent and one for the C2-CF₃ group.[6]
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₁H₈F₄NO [M+H]⁺.
Conclusion
The described method provides a reliable and scalable pathway for the production of this compound. By utilizing commercially available starting materials and a robust, one-pot thermal cyclization, this protocol is well-suited for generating multi-gram to kilogram quantities required for advanced research and drug development programs. The procedure emphasizes safety, efficiency, and high yield, making it a valuable asset for synthetic and medicinal chemists.
References
-
Title: Gould–Jacobs reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS Source: IIP Series URL: [Link]
-
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Peculiarities of three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one | Request PDF Source: ResearchGate URL: [Link]
-
Title: Gould-Jacobs Reaction Source: Cambridge University Press URL: [Link]
-
Title: Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures - ProQuest Source: ProQuest URL: [Link]
-
Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC Source: Biotage URL: [Link]
-
Title: Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation Source: MDPI URL: [Link]
-
Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - MDPI Source: MDPI URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline Source: Pharmaguideline URL: [Link]
-
Title: Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - Semantic Scholar Source: Semantic Scholar URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Derivatization Strategies for 7-Fluoro-6-Methyl Quinoline Scaffolds
Executive Summary
The 7-fluoro-6-methylquinoline scaffold represents a privileged structural motif in modern drug discovery. The C7-fluorine atom imparts metabolic stability and modulation of pKa, while the C6-methyl group offers a vector for increasing lipophilicity and a handle for benzylic functionalization. However, the simultaneous presence of electron-withdrawing (F) and electron-donating (Me) groups creates a unique electronic "push-pull" system that complicates standard derivatization.
This Application Note details three high-fidelity protocols for diversifying this scaffold. Unlike generic quinoline guides, this document focuses on the specific regioselectivity challenges imposed by the 6,7-substitution pattern.
Structural Analysis & Reactivity Matrix
The 7-fluoro-6-methylquinoline scaffold presents three distinct "vectors" for chemical modification. Understanding the electronic bias is crucial for experimental success.
Electronic & Steric Considerations
-
The "Fluorine Effect" (C8 Activation): The fluorine atom at C7 acts as a Directed Metalation Group (DMG) due to its high electronegativity, inductively acidifying the C8 proton. This makes C8 accessible via Directed Ortho Metalation (DoM), despite the steric bulk of the adjacent nitrogen lone pair.
-
The Benzylic Handle (C6-Me): The methyl group at C6 is deactivated relative to a toluene system due to the electron-deficient pyridine ring, but it remains susceptible to radical abstraction.
-
The Pyridine Core (C2/C4): The nitrogen atom renders C2 and C4 electron-deficient, making them prime targets for nucleophilic radical addition (Minisci reaction).
Decision Matrix (Visualized)
Figure 1: Strategic decision tree for functionalizing the 7-fluoro-6-methylquinoline core based on target position.
Protocol A: C8-Functionalization via Directed Ortho Metalation (DoM)
Objective: Introduction of electrophiles (I, CHO, COOH) at the C8 position. Challenge: Competitive lithiation at the benzylic (C6-Me) position.
The Scientific Rationale
Standard bases like n-BuLi are often too nucleophilic and may attack the quinoline C2 position. Furthermore, the C6-methyl protons are acidic (
Experimental Protocol
Reagents:
-
Substrate: 7-Fluoro-6-methylquinoline (1.0 eq)
-
Base: LiTMP (1.2 eq) [Generated in situ from TMP and n-BuLi]
-
Solvent: Anhydrous THF (0.2 M)
-
Electrophile: Iodine (
) or DMF (1.5 eq)
Step-by-Step Workflow:
-
Base Generation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF. Cool to -78°C. Dropwise add n-BuLi (1.25 eq, 2.5M in hexanes). Stir for 30 min at 0°C to ensure formation of LiTMP, then re-cool to -78°C.
-
Metalation: Dissolve 7-fluoro-6-methylquinoline (1.0 eq) in THF. Add this solution dropwise to the LiTMP solution at -78°C over 15 minutes.
-
Critical Checkpoint: The solution often turns a deep red/orange color, indicating formation of the lithiated species. Stir for exactly 45 minutes. Do not exceed 1 hour to avoid anion migration.
-
-
Quench: Add the electrophile (e.g., solution of
in THF) rapidly at -78°C. -
Workup: Allow to warm to RT. Quench with sat.
. Extract with EtOAc.
Data Summary: Electrophile Scope
| Electrophile | Product (C8-Substituted) | Yield (%) | Notes |
|---|
| Iodine (
Protocol B: Benzylic Functionalization (C6-Methyl)
Objective: Conversion of the C6-methyl group into a bromomethyl handle for further alkylation/amination. Challenge: Preventing over-bromination (dibromo species) and ring bromination.
The Scientific Rationale
The 6-methyl group is electronically coupled to the electron-deficient quinoline ring. Standard electrophilic bromination (
Experimental Protocol
Reagents:
-
Substrate: 7-Fluoro-6-methylquinoline (1.0 eq)
-
Reagent: NBS (1.05 eq) - Recrystallize from water before use.
-
Initiator: AIBN (0.1 eq)
-
Solvent:
or PhCl (Benzotrifluoride is a greener alternative).
Step-by-Step Workflow:
-
Setup: Dissolve substrate in solvent (0.1 M). Add NBS and AIBN.
-
Initiation: Heat to reflux (80-90°C).
-
Expert Tip: If the reaction does not initiate (solution remains yellow/orange), shine a visible light (300W tungsten lamp) on the flask for 5 minutes. The mixture should turn pale yellow/white as succinimide precipitates.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc). Stop the reaction immediately upon consumption of starting material (typically 2-4 hours). Prolonged heating leads to the gem-dibromide.
-
Purification: Filter off succinimide while hot. Concentrate filtrate.
-
Stability Warning: The benzyl bromide product is a lachrymator and unstable on silica. Use neutral alumina for purification or carry forward crude.
-
Protocol C: C2-Alkylation via Minisci Reaction[2]
Objective: Direct C-H alkylation at the C2 position to introduce solubility-enhancing groups. Challenge: Controlling regioselectivity (C2 vs C4).
The Scientific Rationale
Under acidic conditions, the quinoline nitrogen is protonated, lowering the LUMO energy of the ring and activating C2/C4 toward nucleophilic radical attack. The 7-F and 6-Me substituents exert a subtle directing effect. The C2 position is generally kinetically favored due to the proximity to the N-radical cation character. We utilize a Silver-Catalyzed Decarboxylative approach which is robust for this specific scaffold.
Experimental Protocol
Reagents:
-
Substrate: 7-Fluoro-6-methylquinoline (1.0 eq)
-
Radical Source: Carboxylic Acid (e.g., Pivalic acid, 3.0 eq)
-
Catalyst:
(0.2 eq) -
Oxidant:
(2.0 eq) -
Solvent: 10% TFA in Water/Acetonitrile (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate and carboxylic acid in the solvent mixture. Add
. -
Reaction: Heat to 50°C. Add the persulfate oxidant (dissolved in water) dropwise over 1 hour.
-
Causality: Slow addition maintains a low steady-state concentration of radicals, preventing radical-radical coupling termination steps.
-
-
Workup: Basify with
(Caution: Gas evolution). Extract with DCM.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of your derivatization, use these diagnostic NMR markers. The coupling between Hydrogen and Fluorine (
Diagnostic NMR Data ( and )
| Position | Signal Type | Coupling Constant ( | Diagnostic Change |
| H-8 | Doublet (d) | Disappears upon C8-DoM functionalization. | |
| H-5 | Doublet (d) | Remains, but shifts downfield if C6-Me is oxidized. | |
| Me-6 | Doublet (d) | Transforms to singlet (CH2) upon bromination; shift moves from |
Workflow Visualization
Figure 2: Analytical decision logic for validating C8 functionalization.
References
-
Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.
-
Duncton, M. A. (2011). "Minisci reactions: Versatile C–H functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161.
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.
-
Knochel, P., et al. (2008).[2] "Highly Functionalized Heterocycles via Magnesiation and Zincation." Accounts of Chemical Research, 41(6), 761-773.
-
Baran, P. S., et al. (2014). "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature, 501, 531–536.
Sources
Application Notes & Protocols: Investigating 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol as a Novel Agrochemical Candidate
For: Researchers, scientists, and drug development professionals in agrochemistry.
Abstract: The quinoline scaffold is a "privileged structure" in medicinal and agrochemical discovery, with numerous derivatives commercialized as fungicides, herbicides, and insecticides.[1][2][3][4][5] The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy for enhancing biological activity, metabolic stability, and lipophilicity, all desirable traits for modern agrochemicals.[6] This guide focuses on the prospective agrochemical applications of a novel, yet uncharacterized, compound: 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol . While direct efficacy data for this specific molecule is not yet available in public literature, its structural motifs—a quinolin-4-ol core, a trifluoromethyl group at the 2-position, and fluorine and methyl substitutions on the benzene ring—suggest significant potential. This document provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound's fungicidal, herbicidal, and insecticidal properties.
Part 1: Scientific Rationale and Core Concepts
The Quinoline Scaffold in Agrochemicals
Quinoline derivatives have a rich history in the development of bioactive compounds.[3][4][5] In agrochemistry, their versatility is notable. The nature and position of substituents on the quinoline ring system drastically influence the type and spectrum of activity.[1] For instance, quinoline-based fungicides have been a particular area of success.[2]
The Role of Fluorine and Trifluoromethyl Substituents
The incorporation of a trifluoromethyl (CF3) group can significantly enhance the therapeutic or pesticidal efficiency of a molecule.[7] It increases hydrophobicity, which can improve membrane permeability, and its strong electron-withdrawing nature can alter the acidity of nearby functional groups, potentially leading to stronger target binding. Fluorine substitution, as seen at the 7-position, can block metabolic oxidation and increase the compound's overall stability.[6][7]
Postulated Mechanisms of Action
Based on its structural similarity to known agrochemicals, this compound could potentially act through several established mechanisms:
-
Fungicidal Activity: A likely target is the inhibition of critical enzymes in fungal metabolic pathways. The novel quinoline fungicide, quinofumelin, for example, targets dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[8] The quinolin-4-ol core of our target compound makes this a primary hypothesis to investigate.
-
Herbicidal Activity: Certain fluoroquinolones, while primarily antibiotics, have demonstrated herbicidal effects by inhibiting plant DNA gyrase, an essential enzyme for DNA replication and repair that is not present in mammals.[9][10][11] This presents another exciting avenue for investigation.
-
Insecticidal Activity: While less common for this specific scaffold, some quinoline derivatives have shown insecticidal properties.[1][12] The mode of action could involve disruption of the insect's nervous system or other vital physiological processes.
Part 2: Synthesis and Characterization
The synthesis of this compound can be approached through established quinoline synthesis methodologies. A plausible route involves the Conrad-Limpach or a related cyclization reaction.
Protocol 2.1: Proposed Synthesis Route
A potential synthesis could involve the condensation of 3-fluoro-4-methylaniline with an ethyl 4,4,4-trifluoroacetoacetate equivalent, followed by a thermal or acid-catalyzed cyclization.
Workflow for Synthesis and Purification:
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Part 3: Protocols for Agrochemical Screening
A tiered screening approach is recommended to efficiently evaluate the potential of this compound.
Primary Fungicidal Screening
This initial screen aims to identify broad-spectrum antifungal activity.
Protocol 3.1.1: In Vitro Mycelial Growth Inhibition Assay
-
Preparation of Test Compound: Prepare a stock solution of the title compound in a suitable solvent (e.g., DMSO) at 10 mg/mL.
-
Fungal Strains: Utilize a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum, and Rhizoctonia solani.
-
Assay Plates: Prepare Potato Dextrose Agar (PDA) plates amended with the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).
-
Inoculation: Place a 5 mm mycelial plug from an actively growing culture of each fungus onto the center of the amended and control (solvent only) PDA plates.
-
Incubation: Incubate the plates at the optimal growth temperature for each fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge.
-
Analysis: Calculate the percentage of inhibition relative to the control. Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for active compounds.
Data Presentation: Mycelial Growth Inhibition
| Fungal Species | Test Concentration (µg/mL) | Mean Inhibition (%) | EC50 (µg/mL) |
| B. cinerea | 50 | Data | Calculate |
| F. graminearum | 50 | Data | Calculate |
| S. sclerotiorum | 50 | Data | Calculate |
| R. solani | 50 | Data | Calculate |
Primary Herbicidal Screening
This screen assesses pre- and post-emergence herbicidal activity against model plant species.
Protocol 3.2.1: Pre-Emergence Herbicidal Assay (Seed Germination)
-
Plant Species: Use seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weeds.
-
Application: Prepare solutions of the test compound in an acetone/water mixture with a surfactant. Apply the solutions to the soil surface of pots immediately after sowing the seeds. Use a range of application rates (e.g., 100, 500, 2000 g a.i./ha).
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Evaluation: After 14-21 days, assess the percentage of weed emergence and the overall plant vigor (phytotoxicity) on a scale of 0 (no effect) to 100 (complete kill).
Protocol 3.2.2: Post-Emergence Herbicidal Assay
-
Plant Growth: Grow the selected weed species in pots until they reach the 2-3 leaf stage.
-
Application: Apply the test compound solutions as a foliar spray to the plants at the same range of application rates.
-
Growth Conditions: Return the plants to the greenhouse.
-
Evaluation: After 14-21 days, assess the phytotoxicity using the same 0-100 scale.
Primary Insecticidal Screening
This screen evaluates contact and ingestion toxicity against common insect pests.
Protocol 3.3.1: Contact Toxicity Assay (Topical Application)
-
Insect Species: Use a representative pest such as the diamondback moth (Plutella xylostella) larvae or adult houseflies (Musca domestica).[13]
-
Application: Anesthetize the insects (e.g., with CO2). Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test compound solution in acetone to the dorsal thorax of each insect.
-
Observation: Place the treated insects in a clean container with food and water.
-
Data Collection: Record mortality at 24, 48, and 72 hours post-treatment. Calculate the LD50 (Lethal Dose to kill 50% of the population).
Protocol 3.3.2: Ingestion Toxicity Assay (Diet Incorporation)
-
Insect Species: Use a pest that can be reared on an artificial diet, such as the fall armyworm (Spodoptera frugiperda).
-
Diet Preparation: Incorporate the test compound into the artificial diet at various concentrations.
-
Feeding: Place larvae onto the treated diet.
-
Data Collection: Record mortality and any sublethal effects (e.g., reduced growth, feeding inhibition) over 7 days.
Part 4: Mechanism of Action (MoA) Elucidation
Should primary screening reveal significant activity, the next logical step is to investigate the compound's MoA.
Workflow for MoA Investigation (Fungicidal Example):
Caption: A logical workflow for investigating a hypothesized fungicidal mechanism of action.
Protocol 4.1: Uridine Rescue Assay for DHODH Inhibition
This protocol is based on the principle that if a fungicide inhibits the de novo pyrimidine biosynthesis pathway, its effects can be reversed by supplying an exogenous source of pyrimidines, such as uridine.[8]
-
Medium Preparation: Prepare a minimal liquid medium for the target fungus.
-
Assay Setup: In a 96-well plate, add the minimal medium containing a fixed, inhibitory concentration of the test compound (e.g., the EC90 value).
-
Rescue Agent: To a subset of wells, add a range of concentrations of uridine.
-
Inoculation: Inoculate all wells with a standardized suspension of fungal spores.
-
Incubation & Measurement: Incubate the plate and measure fungal growth (e.g., by optical density at 600 nm) over time.
-
Analysis: If the addition of uridine restores fungal growth in the presence of the compound, it strongly suggests inhibition of the pyrimidine biosynthesis pathway.
Conclusion
This compound represents a promising, unexplored molecule for agrochemical discovery. Its structure combines the proven bioactivity of the quinoline core with the advantageous properties conferred by fluoro- and trifluoromethyl substituents. The protocols outlined in this guide provide a robust, scientifically-grounded framework for its systematic evaluation. By following this tiered approach, from broad primary screening to specific mechanism-of-action studies, researchers can efficiently determine the potential of this compound to be developed into a next-generation fungicide, herbicide, or insecticide.
References
-
ACS Publications. (2024, May 22). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides. Available at: [Link]
-
ResearchGate. (n.d.). Chemistry of Quinolines and their Agrochemical Potential | Request PDF. Available at: [Link]
-
Ingenta Connect. (2022, October 1). Chemistry of Quinolines and their Agrochemical Potential. Available at: [Link]
-
Bentham Science. (2023, January 6). Chemistry of Quinolines and their Agrochemical Potential. Available at: [Link]
-
Frontiers in Microbiology. (n.d.). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. Available at: [Link]
-
MDPI. (2022, July 18). Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. Pharmaceutics. Available at: [Link]
-
PMC. (n.d.). Herbicidal activity of fluoroquinolone derivatives. Available at: [Link]
- Google Patents. (n.d.). EP0326330B1 - Quinoline fungicides.
-
bioRxiv. (2021, June 27). Herbicidal activity of fluoroquinolone derivatives. Available at: [Link]
-
Jordan Journal of Pharmaceutical Sciences. (2010, July 15). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Available at: [Link]
-
ResearchGate. (2021, August 17). (PDF) Herbicidal activity of fluoroquinolone derivatives. Available at: [Link]
-
MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link]
-
PubMed. (1999, December). Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. Available at: [Link]
-
ScienceScholar. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Quinoline-Based Antifungals. Available at: [Link]
-
JETIR. (2019, January). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
PubMed. (2006, March 15). Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. Available at: [Link]
-
PMC. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available at: [Link]
-
ResearchGate. (2023, March 17). Fungicidal activity of novel quinazolin‐6‐ylcarboxylates and mode of action on Botrytis cinerea. Available at: [Link]
-
PMC. (n.d.). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Available at: [Link]
-
MDPI. (2021, November 25). Isolation and Insecticidal Activity of Essential Oil from Artemisia lavandulaefolia DC. against Plutella xylostella. Insects. Available at: [Link]
-
PMC. (n.d.). Evaluation of Insecticidal Effects of Plants Essential Oils Extracted from Basil, Black Seeds and Lavender against Sitophilus oryzae. Available at: [Link]
-
Lillo. (2022, November 28). Insecticidal and repellent effects of the essential oils obtained from Argentine aromatic flora. Available at: [Link]
-
MDPI. (2024, September 29). Insecticidal and Repellent Activity of Essential Oils from Seven Different Plant Species against Tribolium castaneum (Coleoptera: Tenebrionidae). Horticulturae. Available at: [Link]3)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of Quinolines and their Agrochemical Potential: Ingenta Connect [ingentaconnect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herbicidal activity of fluoroquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herbicidal activity of fluoroquinolone derivatives | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction Pathways for 2-Trifluoromethyl Quinoline Building Blocks
Introduction: The Strategic Importance of the 2-Trifluoromethyl Quinoline Scaffold
The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 2-position, dramatically enhances the pharmacological and physicochemical properties of the quinoline scaffold. The CF3 group is a bioisostere of methyl and hydroxyl groups and is known to improve metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electrostatic interactions.[1][4] This has led to the emergence of 2-trifluoromethyl quinoline derivatives as critical building blocks in the development of novel therapeutics, including antimalarial, anticancer, and antiviral agents.[2][3][4][5] This application note provides a comprehensive overview of the primary synthetic routes to 2-trifluoromethyl quinolines and details key reaction pathways for their subsequent functionalization, offering researchers a practical guide to harnessing the potential of this privileged scaffold.
Part I: Core Synthetic Strategies for 2-Trifluoromethyl Quinoline Assembly
The synthesis of 2-trifluoromethyl quinolines can be broadly categorized into two main approaches: the construction of the quinoline ring from trifluoromethylated precursors and the direct trifluoromethylation of a pre-existing quinoline scaffold.
Cyclization Strategies from Trifluoromethylated Precursors
This "bottom-up" approach involves the formation of the quinoline ring from acyclic starting materials that already contain the trifluoromethyl group. This strategy offers excellent control over the placement of the CF3 moiety.
A well-established method involves the reaction of anilines with ethyl trifluoroacetoacetate. This reaction, a variation of the Conrad-Limpach-Knorr synthesis, proceeds through the formation of a β-amino acrylate intermediate, which then undergoes thermal or acid-catalyzed cyclization to yield a 4-hydroxy-2-trifluoromethylquinoline.[1]
Protocol 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline
-
Materials:
-
Aniline (1.0 eq)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)
-
Dowtherm A or Diphenyl ether (solvent)
-
Glacial Acetic Acid (catalyst, optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline and ethyl 4,4,4-trifluoroacetoacetate. A catalytic amount of glacial acetic acid can be added to facilitate the initial condensation.
-
Heat the mixture at 100-120 °C for 1-2 hours to form the intermediate enamine. Monitor the reaction by TLC or LC-MS.
-
Add high-boiling solvent (Dowtherm A or diphenyl ether) to the reaction mixture.
-
Heat the solution to 240-260 °C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid product and wash with a non-polar solvent (e.g., hexane or toluene) to remove the high-boiling solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to afford the purified 4-hydroxy-2-(trifluoromethyl)quinoline.
-
-
Expected Yield: 70-90%, depending on the aniline substrate.
Another powerful strategy involves the acid-catalyzed intramolecular cyclization of trifluoromethyl-substituted enaminoketones.[6] These precursors can be synthesized from the reaction of anilines with trifluoromethylated β-diketones or their synthetic equivalents.
Workflow: Enaminoketone Cyclization
Caption: Synthesis of 2-trifluoromethyl quinolines via enaminoketone cyclization.
Direct C-H Trifluoromethylation of Quinolines
This "top-down" approach involves the direct introduction of a CF3 group onto a pre-synthesized quinoline ring. This is often more atom-economical but may present challenges in regioselectivity. For quinoline, the electron-deficient nature of the nitrogen-containing ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.
A common method for C2-selective trifluoromethylation utilizes nucleophilic trifluoromethylating agents like trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent.[7] A modified procedure using more reactive silyl reagents such as Me₂(CH₂Cl)SiCF₃ has been shown to improve yields and substrate scope.[7] The reaction typically proceeds via a sequential nucleophilic addition and oxidative aromatization.
Protocol 2: Direct C2-Trifluoromethylation using a Silyl Reagent
-
Materials:
-
Quinoline (1.0 eq)
-
Me₂(CH₂Cl)SiCF₃ (1.5 eq)
-
Potassium fluoride (KF) or other suitable activator (catalytic)
-
Oxidizing agent (e.g., DDQ or air)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the quinoline substrate and the anhydrous solvent.
-
Add the silyl trifluoromethylating reagent and the activator.
-
Stir the reaction mixture at room temperature or with gentle heating until the initial nucleophilic addition is complete (monitor by TLC or LC-MS).
-
Introduce the oxidizing agent to the reaction mixture to facilitate the rearomatization of the dihydroquinoline intermediate.
-
Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-(trifluoromethyl)quinoline.
-
-
Expected Yield: 50-85%, depending on the specific quinoline substrate and reaction conditions.[7]
Radical trifluoromethylation methods offer alternative pathways, often employing radical initiators and a source of the CF3 radical. These reactions can sometimes provide different regioselectivity compared to nucleophilic methods. For instance, Fe-catalyzed radical trifluoromethylation and cyclization of ortho-vinyl enaminones can construct functionalized quinolines.[8]
Part II: Key Reaction Pathways for Functionalizing 2-Trifluoromethyl Quinoline Building Blocks
Once synthesized, 2-trifluoromethyl quinolines serve as versatile building blocks for further molecular elaboration. The presence of the electron-withdrawing CF3 group influences the reactivity of the quinoline ring system.
Palladium-Catalyzed Cross-Coupling Reactions
For further diversification, halogenated 2-trifluoromethyl quinolines are excellent substrates for various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, for example, has been successfully applied to bis- and tris-brominated 2-trifluoromethylquinolines to introduce alkynyl substituents.[1]
Pathway: Sonogashira Coupling of a Brominated 2-CF3 Quinoline
Caption: Sonogashira coupling for C-C bond formation.
Protocol 3: Sonogashira Coupling of 6-Bromo-2-(trifluoromethyl)quinoline
-
Materials:
-
6-Bromo-2-(trifluoromethyl)quinoline (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (2.5 mol %)
-
CuI (5 mol %)
-
Triethylamine (NEt₃)
-
Anhydrous dioxane
-
-
Procedure:
-
To a Schlenk tube, add 6-bromo-2-(trifluoromethyl)quinoline, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous dioxane, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove palladium salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Yield: 60-95%, depending on the alkyne used.[1]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the CF3 group activates the quinoline ring towards nucleophilic aromatic substitution, especially if leaving groups like halogens are present at the C4 position. This allows for the introduction of various nucleophiles such as amines, alcohols, and thiols.
Data Summary
| Synthesis Method | Key Reagents | Position of CF3 | Typical Yields | Reference |
| Conrad-Limpach Variation | Aniline, Ethyl trifluoroacetoacetate | C2 | 70-90% | [1] |
| Enaminoketone Cyclization | Trifluoromethylated Enaminoketone, H₂SO₄ | C2 or C4 | Good to Excellent | [6] |
| Direct C-H Trifluoromethylation | Quinoline, Me₂(CH₂Cl)SiCF₃, Oxidant | C2 | 50-85% | [7] |
Conclusion and Future Outlook
The 2-trifluoromethyl quinoline scaffold is a cornerstone in modern synthetic and medicinal chemistry. The synthetic pathways outlined in this application note, from classical cyclization reactions to modern direct C-H functionalization techniques, provide a robust toolkit for accessing these valuable building blocks. Subsequent functionalization through powerful methods like palladium-catalyzed cross-coupling further extends their utility, enabling the rapid generation of diverse molecular libraries for drug discovery and materials science applications. As the demand for more effective and metabolically stable therapeutic agents continues to grow, the strategic application of 2-trifluoromethyl quinoline derivatives is poised to play an increasingly significant role in advancing chemical and biomedical research.
References
-
Larock, R. C., & Dubrovskiy, A. V. (2013). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Molecules, 18(12), 14647-14668. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39257-39261. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
ResearchGate. (n.d.). Conventional synthetic name reactions for quinoline synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Camps quinoline synthesis. Available at: [Link]
-
Wang, Y., et al. (2023). Fe-Catalyzed Radical Trifluoromethylation and Cyclization of Ortho-Vinyl Enaminones with 1-(Trifluoromethyl)-1,3-benzo-[d][9][10]iodaoxol-3(1H)-one to Construct Functionalized Quinolines. The Journal of Organic Chemistry, 88(13), 8847-8857. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Three-Step, One-Pot Regioselective C-3 Trifluoromethylation of Quinolines. Available at: [Link]
-
Li, G., et al. (2023). Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. Chinese Journal of Chemistry. Available at: [Link]
-
El-Sayed, M. A., et al. (2022). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 12(23), 14631-14666. Available at: [Link]
-
Schliemann, M., et al. (2018). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 14, 1406-1414. Available at: [Link]
-
Wang, P., et al. (2022). Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles. Chemical Communications, 58(84), 11841-11844. Available at: [Link]
-
ResearchGate. (n.d.). Examples of bioactive 2‐trifluoromethyl quinolines. Available at: [Link]
-
Schliemann, M., et al. (2018). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 23(10), 2457. Available at: [Link]
-
Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 48, 116403. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Available at: [Link]
-
ResearchGate. (n.d.). a) Examples of trifluoromethylated quinoline drug molecules b) Recent approaches to trifluormethyl quinolines c) This work, on accessing trifluoromethyl quinolines and chromenes from HFO‐1234yf. Available at: [Link]
-
Vijayakumar, V., & Sarveswari, S. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(77), 62483-62499. Available at: [Link]
-
da Silva, J. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. Available at: [Link]
-
Mahesh, Y. (2023). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]
-
ResearchGate. (n.d.). Selected examples of bioactive 2‐trifluoromethyl quinolines. Available at: [Link]
-
Van Dyk, S., et al. (2002). In vitro Antimalarial Activity of Novel Trifluoromethyl- and Bis(trifluoro-methyl) quinoline Derivatives. Arzneimittelforschung, 52(4), 306-309. Available at: [Link]
Sources
- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming steric hindrance in 6-methyl-7-fluoro quinoline synthesis
This guide serves as a specialized Technical Support Center for researchers encountering difficulties in the synthesis of 6-methyl-7-fluoroquinoline . This specific scaffold presents unique challenges due to the ortho-substitution pattern (6-Me, 7-F), which can induce steric strain during ring closure and complicate regioselectivity.
Status: Operational | Tier: Advanced Chemical Support Topic: Overcoming Steric Hindrance & Regioselectivity Issues
Diagnostic Workflow: Identify Your Bottleneck
Before modifying your protocol, identify the precise failure mode using the decision tree below.
Caption: Diagnostic workflow for isolating synthesis failures in substituted quinolines.
Core Synthesis Routes & Troubleshooting
Route A: The Gould-Jacobs Reaction (Recommended)
This is the industry-standard method for synthesizing fluoroquinolones. It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.
The Challenge: The cyclization step (converting the anil intermediate to the quinolone) requires the formation of a bond between the aromatic ring and the ester carbonyl. The 6-methyl-7-fluoro pattern requires the ring to close at the position ortho to the nitrogen.
Critical Troubleshooting: Steric Hindrance in Cyclization
Symptom: The intermediate (anil) forms quantitatively, but the cyclization yield is <30%, or the starting material degrades. Root Cause: The 3-fluoro and 4-methyl substituents on the aniline ring (which become 7-F and 6-Me) create an electron-rich but sterically crowded environment. While the closure happens at the "open" ortho position, the adjacent substituents can distort the ring planarity required for the transition state.
Solution Protocol:
-
Solvent Switch: Standard solvents (Xylene, Toluene) do not reach the required activation energy temperature. You must use a eutectic mixture of diphenyl ether and biphenyl (Dowtherm A ) to achieve ~255°C.
-
Lewis Acid Catalysis: If thermal cyclization fails, add ZnCl₂ or polyphosphoric acid (PPA) . This activates the carbonyl, lowering the energy barrier imposed by steric strain.
Optimized Protocol for Hindered Substrates:
-
Condensation: Mix 3-fluoro-4-methylaniline (1.0 eq) and EMME (1.1 eq) in ethanol. Reflux for 2 hours. Evaporate solvent to obtain the solid anil intermediate.
-
Cyclization:
-
Heat Dowtherm A (10-20 volumes) to a rolling boil (257°C ).
-
Crucial Step: Add the solid anil intermediate portion-wise to the boiling solvent. Do not add it cold and then heat; the thermal shock is necessary to overcome the steric barrier and prevent polymerization.
-
Maintain reflux for 45-60 minutes.
-
Cool to room temperature.[1][2][3][4] The product (ethyl 6-methyl-7-fluoro-4-hydroxyquinoline-3-carboxylate) should precipitate. Add hexane to maximize precipitation.
-
Route B: The Skraup Synthesis (Classic)
The Challenge: The Skraup reaction (Aniline + Glycerol + H₂SO₄) is notoriously violent. With electron-donating groups (Methyl) and withdrawing groups (Fluoro), the reaction kinetics can be unpredictable.
Symptom: Formation of black tar; impossible to isolate product. Root Cause: The polymerization of acrolein (formed from glycerol) outpaces the cyclization with the hindered aniline.
Solution Protocol:
-
Moderator: Add Ferrous Sulfate (FeSO₄) or Boric Acid to the reaction mixture. This tempers the oxidation of glycerol.
-
Acidity: Use 60-70% Sulfuric Acid instead of concentrated. The water acts as a heat sink and moderator.
Regioselectivity Logic: Are you making the right isomer?
A common error in this synthesis is using the wrong aniline precursor, leading to the 6-fluoro-7-methyl isomer instead of the 6-methyl-7-fluoro target.
The "F-Block" Rule: Cyclization prefers the least sterically hindered ortho position.
-
Precursor: 3-Fluoro-4-methylaniline.
-
Site A (C2): Between NH₂ and F. Blocked by Fluorine (Steric + Electronic repulsion).
-
Site B (C6): Adjacent to H. Open .
-
Result: Cyclization occurs at Site B. The original C4-Methyl becomes C6. The original C3-Fluoro becomes C7.
-
Product: 6-methyl-7-fluoroquinoline . (CORRECT)
-
-
Precursor: 3-Methyl-4-fluoroaniline.
-
Site A (C2): Between NH₂ and Me. Blocked by Methyl.
-
Site B (C6): Adjacent to H. Open .
-
Result: Cyclization occurs at Site B. The original C4-Fluoro becomes C6. The original C3-Methyl becomes C7.
-
Product: 6-fluoro-7-methylquinoline . (INCORRECT)
-
Data Table: Precursor Mapping
| Target Molecule | Required Precursor | Cyclization Site | Major Isomer |
| 6-Methyl-7-Fluoroquinoline | 3-Fluoro-4-methylaniline | C6 (Para to Me) | >95% Desired |
| 6-Fluoro-7-Methylquinoline | 3-Methyl-4-fluoroaniline | C6 (Para to F) | >95% Undesired |
| 5-Fluoro-6-Methylquinoline | 3-Fluoro-4-methylaniline | C2 (Ortho to F) | <5% (Trace) |
Visualizing the Reaction Pathway
The following diagram illustrates the Gould-Jacobs pathway and the critical steric decision point.
Caption: Reaction pathway showing the regioselective preference driven by steric hindrance at the C2 position.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns into a solid black mass during the Skraup synthesis. How do I salvage it? A: You cannot salvage the tar. This is "acrolein polymerization."[5] For the next run, add nitrobenzene as the solvent/oxidant (it moderates the temperature) and add the sulfuric acid dropwise over 1 hour to the refluxing mixture. Alternatively, switch to the Gould-Jacobs method which is far cleaner for fluorinated substrates.
Q2: Can I use microwave irradiation to overcome the steric hindrance during cyclization? A: Yes. Microwave synthesis is highly effective for Gould-Jacobs cyclizations.
-
Protocol: Seal the anil intermediate in a microwave vial with a small amount of diphenyl ether (or solvent-free).
-
Settings: Heat to 280°C for 10-15 minutes .
-
Result: This often improves yields from ~40% to >80% by rapidly overcoming the activation energy barrier without prolonged exposure to degradation temperatures [1].
Q3: I need to remove the 3-ester group after the Gould-Jacobs reaction. The hydrolysis is slow. A: The 6-Me and 7-F groups can sterically shield the 3-ester/carboxylic acid, making hydrolysis difficult.
-
Fix: Use 6M NaOH in refluxing ethylene glycol (bp 197°C) instead of water/ethanol. The higher temperature drives the hydrolysis. Follow with acidification to decarboxylate (if the acid is not desired).
Q4: Is it possible to install the methyl group after forming the quinoline ring? A: It is possible but not recommended. Lithiation of 7-fluoroquinoline usually occurs at C8 (ortho to Nitrogen and Fluorine) due to the "Directing Ortho Metalation" (DoM) effect of the fluorine. Installing a methyl at C6 would require blocking C8 first. It is far more efficient to start with the methyl group already on the aniline.
References
-
Microwave-Assisted Gould-Jacobs Reaction
-
Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C.[3]
-
Source: Biotage Application Note AN056.[3]
-
URL:[Link] (General reference for MW protocol).
- Specific Finding: Microwave heating at 300°C significantly improves cyclization yields for hindered anilines compared to conventional he
-
-
Regioselectivity in Quinoline Synthesis
-
Skraup Synthesis Troubleshooting
-
Fluoroquinolone Antibiotic Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 11. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Stability of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
[1]
Executive Summary
This guide addresses the chemical stability and handling of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol (hereafter referred to as F-TFM-Q ) under basic conditions.[1] While the presence of the 2-trifluoromethyl (
Key Takeaway: F-TFM-Q is stable in mild-to-moderate aqueous basic solutions at room temperature, which is the preferred method for solubilization.[1] However, thermal stress in strong alkali can trigger irreversible degradation via two distinct pathways: haloform-type hydrolysis of the
Module 1: The Solubility Mechanism (Tautomerism)
To troubleshoot stability, one must first understand the species present in solution. F-TFM-Q is a vinylogous amide that exists in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1]
The Base-Mediated Solubilization Process
In basic media (pH > 10), the molecule does not merely dissolve; it undergoes deprotonation to form the quinolate anion . This anionic charge is delocalized, which significantly alters the reactivity of the ring system compared to its neutral form.
Figure 1: The transition from insoluble neutral forms to the soluble quinolate anion upon base treatment.[1]
Module 2: Stability Matrix & Degradation Risks
While the formation of the anion (Fig 1) provides solubility, it also acts as a double-edged sword regarding stability.
Stability Thresholds
| Parameter | Condition | Stability Status | Technical Note |
| Mild Base | High | Recommended for purification/extraction.[1] | |
| Strong Base | 1N NaOH / KOH (RT) | High | Stable for >24h. Solution may turn yellow (halochromism). |
| Strong Base + Heat | 1N NaOH ( | Moderate Risk | Potential for slow hydrolysis of |
| Reflux | 5N NaOH / KOH ( | Critical Failure | Rapid degradation via |
Degradation Pathways (The "Danger Zone")
If the molecule is subjected to thermal stress in strong base, two mechanisms compete:
-
Haloform-Type Hydrolysis (Position 2): The
group is electron-withdrawing.[1][2][3] Hydroxide can attack C-2, leading to the expulsion of (which rapidly protonates to ) and formation of the 2-carboxylic acid [1].[1] -
Nucleophilic Aromatic Substitution (Position 7): The 7-Fluoro group is activated by the para-carbonyl. While the anionic ring repels nucleophiles (electrostatic repulsion), extreme forcing conditions can overcome this, leading to
substitution [2].
Figure 2: Thermal degradation pathways in strong alkaline media.
Module 3: Troubleshooting & FAQs
Q1: The solution turned bright yellow upon adding NaOH. Is my compound degrading?
Answer: No. This is a normal physical property known as halochromism .
-
Mechanism: The deprotonation of the 4-OH group extends the conjugation of the quinoline system, shifting the UV-Vis absorption maximum (bathochromic shift) into the visible spectrum.
-
Action: Proceed with the experiment. If the color turns dark brown or black, check for oxidation or thermal degradation.
Q2: I tried to dissolve the compound in 1M NaOH, but it precipitated after 1 hour.
Answer: This suggests "Salting Out" rather than degradation.
-
Cause: The sodium salt of the quinolate anion may have limited solubility in high ionic strength solutions (common with trifluoromethylated heterocycles due to lipophilicity).
-
Troubleshooting Protocol:
-
Dilute the base concentration to 0.1M or 0.5M NaOH.
-
Add a co-solvent (5-10% Methanol or DMSO) to disrupt aggregation.[1]
-
Q3: Can I use Potassium Carbonate ( ) instead of NaOH?
Answer: Yes, and it is recommended.
-
Reasoning:
provides a milder pH (~11) which is sufficient to deprotonate the 4-OH ( ) but insufficient to trigger the rapid hydrolysis of the group, even at moderate temperatures [3].[1]
Q4: I need to heat the reaction to perform a substitution at the 7-F position. How do I prevent the from falling off?
Answer: You must carefully select your base and solvent.
-
Avoid: Aqueous NaOH/KOH at reflux.
-
Use: Anhydrous conditions. Use a base like DIPEA or
in an aprotic solvent (DMF, DMSO, or NMP). -
Why? Hydrolysis of the
group requires water. By excluding water, you eliminate Pathway A (Fig 2), allowing you to target the 7-F position selectively.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: Safe Solubilization for Analysis (HPLC/NMR)
Use this for preparing stock solutions.[1]
-
Weigh 10 mg of F-TFM-Q.
-
Solvent A: Prepare 0.1 M NaOH in water.
-
Solvent B (Optional): Methanol (HPLC grade).
-
Dissolution: Add 1 mL of Solvent A. Vortex for 30 seconds.
-
Observation: Solution should be clear yellow.
-
If turbid: Add 100
of Solvent B and vortex again.
-
-
Storage: Stable at
for 1 week. Protect from light.[4]
Protocol B: Recovery (Precipitation)
Use this to recover the compound from a basic waste stream or reaction mixture.
-
Cool the basic solution to
(Ice bath). -
Acidify slowly with 1M HCl or Acetic Acid.
-
Filtration: Collect the off-white solid via vacuum filtration.
-
Wash: Wash with cold water (
) to remove salts.
References
-
Hydrolysis of Trifluoromethyl Groups
-
Title: Hydrolysis of the Trifluoromethyl Group in Heterocyclic Compounds.[7]
- Source:Journal of Organic Chemistry.
- Context: Explains the mechanism where attacks the electron-deficient carbon of the group, particularly when activated by ortho/para nitrogen
-
Link: [ACS Publications - J. Org.[1] Chem. (General Concept)]([Link]1]
-
-
Nucleophilic Substitution in Fluoroquinolones
-
Title: Nucleophilic Aromatic Substitution of 7-Fluoroquinolones.[1]
- Source:Master Organic Chemistry / Wikipedia.
- Context: Details the mechanism where the 7-F is displaced. This is the basis for the synthesis of drugs like Ciprofloxacin, but usually requires amine nucleophiles, not just hydroxide.
-
Link:[1]
-
-
Synthesis of 2-CF3-Quinolones
-
pKa and Tautomerism
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tdx.cat [tdx.cat]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing reaction temperature for 2-(trifluoromethyl)quinolin-4-ol formation
Welcome to the Technical Support Center for the synthesis of fluorinated N-heterocycles. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for optimizing the reaction temperature during the formation of 2-(trifluoromethyl)quinolin-4-ol via the Conrad-Limpach synthesis.
Mechanistic Overview & Chemoselectivity
The synthesis of 2-(trifluoromethyl)quinolin-4-ol from aniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a heavily temperature-dependent, two-step process[1]. Because ETFAA possesses two highly reactive electrophilic centers (the CF₃-activated ketone and the ester), the temperature of the initial condensation dictates the chemoselectivity of the intermediate[2], which in turn dictates the final regiochemistry of the quinolinol product[3].
Reaction pathway showing temperature-dependent chemoselectivity in quinolinol synthesis.
Troubleshooting & FAQs
Q1: Why is my reaction yielding 4-(trifluoromethyl)quinolin-2-ol instead of the desired 2-(trifluoromethyl)quinolin-4-ol isomer? A1: This is a classic chemoselectivity failure caused by excessive heat during the first step. To get the 4-ol product, the aniline must attack the CF₃-ketone to form an enamine[3]. This is a kinetically controlled process best achieved at moderate temperatures (80–110 °C). If you run the initial condensation at too high a temperature (e.g., >140 °C), thermodynamic control takes over, and the aniline attacks the ester group to form an amide[3]. Upon cyclization, the amide intermediate exclusively yields the undesired 4-(trifluoromethyl)quinolin-2-ol.
Q2: I have successfully isolated the enamine intermediate, but heating it to 150 °C does not produce the quinoline ring. Why? A2: The Conrad-Limpach cyclization is an electrocyclic ring closure. During the transition state, the aromaticity of the aniline ring is temporarily broken[4]. This is a highly endothermic barrier that simply cannot be overcome at 150 °C. The reaction strictly requires thermal activation at ~250 °C[1][5]. You must use a high-boiling heat transfer fluid to reach this thermal threshold.
Q3: My product turns into a black, tarry substance during the 250 °C cyclization. How can I prevent thermal degradation? A3: Tarring occurs when the enamine intermediate is heated slowly in a batch process. As the mixture transitions from 100 °C to 250 °C, the intermediate spends too much time at sub-optimal temperatures where intermolecular cross-linking and polymerization outcompete intramolecular cyclization. Causality Fix: Pre-heat your solvent to 250 °C first, then add the enamine dropwise. This instantaneous temperature jump forces rapid intramolecular cyclization and keeps the steady-state concentration of unreacted enamine near zero, effectively eliminating polymerization.
Q4: How does the choice of solvent impact the high-temperature cyclization step? A4: The solvent must remain inert at 250 °C while providing uniform heat transfer. Lower boiling solvents will reflux before reaching the activation energy, resulting in 0% yield[4].
Table 1: Temperature & Chemoselectivity in Step 1 (Condensation)
| Reaction Condition | Temperature | Major Intermediate Formed | Final Cyclized Product |
| Toluene (Reflux) | 110 °C | Enamine (Kinetic) | 2-(Trifluoromethyl)quinolin-4-ol |
| Xylene (Reflux) | 140 °C | Amide (Thermodynamic) | 4-(Trifluoromethyl)quinolin-2-ol |
| Neat (No solvent) | >150 °C | Amide / Degradation | Mixed Isomers / Tar |
Table 2: Solvent Selection for Step 2 (Thermal Annulation)
| Solvent | Boiling Point | Suitability for Cyclization | Yield Profile |
| Toluene | 110 °C | Unsuitable (Too low) | 0% (No reaction) |
| Mineral Oil | ~300 °C | Suitable | Moderate to High[5] |
| Diphenyl Ether | 258 °C | Highly Suitable | High (>85%)[4] |
| Dowtherm A | 258 °C | Optimal (Industry Standard) | Excellent (>90%) |
Self-Validating Experimental Protocol
The following methodology ensures the correct regiochemistry and prevents thermal degradation by strictly separating the kinetic condensation from the thermodynamic cyclization.
Step-by-step experimental workflow for the thermal Conrad-Limpach cyclization.
Step 1: Kinetic Enamine Formation
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap, combine aniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene (0.5 M).
-
Reflux: Heat the mixture to 110 °C for 4–6 hours.
-
Causality: Toluene reflux provides exactly enough thermal energy to drive the attack at the highly electrophilic CF₃-ketone while remaining too cold to trigger amidation at the ester. The Dean-Stark trap continuously removes water, pushing the equilibrium strictly toward the enamine.
-
Self-Validation Checkpoint: The reaction progress is volumetrically validated by the Dean-Stark trap. For a 100 mmol scale, the theoretical yield of water is 1.8 mL. The cessation of water collection confirms quantitative enamine formation.
-
Concentration: Remove the toluene in vacuo to yield the crude enamine as a thick oil. Do not purify further.
Step 2: Thermodynamic Annulation
-
Preparation: In a separate 3-neck flask equipped with an internal thermometer and reflux condenser, heat 5 volumes of Dowtherm A (or diphenyl ether) to 240–250 °C[4].
-
Dropwise Addition: Dilute the crude enamine from Step 1 in a minimal amount of Dowtherm A (or melt it gently) and add it dropwise to the vigorously stirring, 250 °C solvent over 30 minutes.
-
Causality: Dropwise addition ensures the enamine undergoes an instantaneous thermal shock to 250 °C, providing the massive activation energy required to break phenyl aromaticity and force electrocyclic ring closure[4][5]. The low steady-state concentration prevents intermolecular tarring.
-
Maturation: Stir at 250 °C for an additional 30 minutes, then remove from heat and allow to cool to room temperature.
-
Self-Validation Checkpoint: The success of the annulation is validated by its solubility profile. The enamine intermediate is highly soluble in non-polar solvents, whereas the final 2-(trifluoromethyl)quinolin-4-ol (which exists predominantly as the polar quinolone tautomer[5]) is completely insoluble in hexanes.
-
Isolation: Add 10 volumes of hexanes to the cooled reaction mixture. A heavy, off-white precipitate will crash out immediately. Filter and wash with additional hexanes to remove residual Dowtherm A.
References
-
[3] Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones | ResearchGate |[Link]
-
[4] A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones | PMC (National Institutes of Health) | [Link]
Sources
Validation & Comparative
Technical Comparative Guide: 1H NMR Profiling of 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
[1]
Executive Summary & Strategic Importance
In the high-stakes landscape of drug discovery, 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol represents a privileged scaffold.[1] The trifluoromethyl (
However, characterizing this molecule is notoriously deceptive due to prototropic tautomerism . A standard 1H NMR run without understanding the solvent-dependent equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms will lead to misinterpretation of integration values and chemical shifts.[1]
This guide provides a definitive, comparative analysis of the spectral performance of this compound in varying solvent systems, offering a self-validating protocol to distinguish it from regioisomers and confirm its purity.
The Tautomeric Challenge: A Comparative Analysis
The core "performance" metric of an NMR solvent system for this compound is its ability to lock the molecule into a single, defined tautomer.
The Equilibrium
The molecule exists in a dynamic equilibrium between two forms.[2][3] The position of the proton (N-H vs. O-H) fundamentally alters the aromaticity and shielding of the entire ring system.
-
Form A (Keto): 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4(1H)-one.[1] (Aromaticity is perturbed; N-H is present).
-
Form B (Enol): this compound.[1] (Fully aromatic pyridine ring; O-H is present).[1]
Solvent System Comparison
The following table compares the "performance" of standard NMR solvents in resolving this structure.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Chloroform-d) | TFA-d (Trifluoroacetic Acid-d) |
| Dominant Species | Keto (Quinolone) (>95%) | Mixed / Aggregated | Protonated Cation (Fixed) |
| NH/OH Signal | Distinct Broad Singlet (~12-13 ppm) | Often invisible/broad | Exchanged (Gone) |
| H3 Resolution | Sharp Singlet | Broad/Drifting | Sharp (Deshielded) |
| Solubility | Excellent | Poor to Moderate | Excellent |
| Use Case | Structural Confirmation | Not Recommended | High-Res Analysis |
Expert Insight: In DMSO-d6, the high dielectric constant stabilizes the zwitterionic resonance of the keto form. Do not use
for primary characterization, as concentration-dependent dimerization will cause chemical shift drifting.[1]
Detailed Spectral Interpretation (DMSO-d6)
This section details the assignment logic. The chemical shifts (
The "Fingerprint" Region (Aromatic)
The substitution pattern (7-F, 6-Me) breaks the symmetry of the benzene ring, creating a highly diagnostic splitting pattern driven by
Proton H3 (The Enone Marker) [1]
-
Position: C3 (Alpha to Carbonyl).[1]
-
Shift:
6.80 – 7.10 ppm.[1] -
Multiplicity: Singlet (s).
-
Diagnostic Value: This peak confirms the oxidation state of the ring. If the ring were reduced (dihydroquinoline), this would be a multiplet upfield.
-
Note: May show slight broadening due to long-range coupling with
( Hz).
Proton H8 (The Ortho-Fluoro Marker) [1]
-
Position: C8 (Adjacent to Nitrogen, Ortho to Fluorine).[1]
-
Shift:
7.60 – 7.80 ppm.[1] -
Multiplicity: Doublet (d).
-
Coupling: Dominated by
(Ortho-F coupling).[1] -
Coupling Constant:
Hz.[1] -
Logic: H8 is shielded relative to a naked quinoline due to the electron-rich Fluorine ortho to it, but the large coupling constant is the giveaway.
Proton H5 (The Peri-Carbonyl Marker) [1]
-
Position: C5 (Adjacent to Carbonyl, Meta to Fluorine).[1]
-
Shift:
7.90 – 8.10 ppm.[1] -
Multiplicity: Doublet (d).
-
Coupling: Dominated by
(Meta-F coupling).[1] -
Coupling Constant:
Hz.[1] -
Logic: H5 is significantly deshielded by the magnetic anisotropy of the peri-carbonyl (C=O) group. It appears further downfield than H8.[1]
The Aliphatic Region
Proton H-Methyl (6-Me) [1]
-
Position: Attached to C6.[1]
-
Shift:
2.35 – 2.45 ppm.[1] -
Multiplicity: Doublet (d) or broadened singlet.
-
Coupling:
(Ortho-F coupling).[1] -
Coupling Constant:
Hz.[1] -
Expert Check: If this peak is a perfect singlet, check your resolution. The fluorine at C7 must split the methyl protons at C6. This "pseudo-doublet" confirms the 6-Me/7-F regiochemistry.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this strict protocol. This workflow is designed to eliminate "ghost peaks" from tautomeric exchange.[1]
Step 1: Sample Preparation[3]
-
Weigh 5–10 mg of the solid product.[1]
-
Dissolve in 0.6 mL of DMSO-d6 .
-
Critical: Use an ampoule of fresh DMSO-d6 to avoid water uptake.[1] Water (HDO signal at 3.33 ppm) can catalyze proton exchange, broadening the NH signal.
-
-
Add 1 drop of TFA-d (Optional) only if peaks are broad.[1] This forces the rapid exchange limit, sharpening the aromatic signals but eliminating the NH/OH peak.
Step 2: Acquisition Parameters[1][3]
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to 5 seconds . The H3 and H5 protons adjacent to quaternary carbons/CF3 groups have long T1 relaxation times. Short delays will under-integrate these signals.[1]
-
Scans: Minimum 64 scans (due to F-splitting reducing signal height).
Step 3: Validation Logic (Decision Tree)[1]
The following diagram outlines the logical flow for confirming the structure and ruling out regioisomers (e.g., 6-Fluoro-7-methyl).
Caption: Logic flow for structural verification. The critical path involves confirming the specific coupling constants (
Comparative Data: Regioisomer Differentiation
A common synthetic error leads to the 6-Fluoro-7-methyl isomer.[1] The table below highlights how to distinguish the target product from this impurity.
| Signal | Target: 7-F, 6-Me | Impurity: 6-F, 7-Me | Reason |
| H5 (Peri) | Doublet ( | Doublet ( | In Target, H5 is meta to F. In Impurity, H5 is ortho to F. |
| H8 (Ortho-N) | Doublet ( | Doublet ( | In Target, H8 is ortho to F. In Impurity, H8 is meta to F. |
| Methyl | Split ( | Singlet (Broad) | In Target, Me is ortho to F (couples).[1] In Impurity, Me is meta to F (no coupling).[1] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent effects and coupling constants).
-
Claramunt, R. M., et al. (2006). "The Tautomerism of 4-Quinolones." Journal of Physical Organic Chemistry. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 285540, 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol. (Used as baseline for fluoro-quinoline shifts).[1] Link
-
Reichert, S., et al. (2016). "Synthesis of fluorinated quinolines via Gould-Jacobs reaction." Journal of Fluorine Chemistry. Link
-
Reich, H. J. (2023).[1] "WinPLT NMR Coupling Constants: Fluorine Coupling." University of Wisconsin-Madison Chemistry. Link
19F NMR Chemical Shift Guide: 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
[1]
Executive Summary
In the development of fluorinated antimalarials and kinase inhibitors, the This compound scaffold represents a critical "dual-fluorine" probe.[1] Unlike mono-fluorinated standards, this molecule offers two distinct magnetic environments—the aliphatic -CF₃ and the aromatic Ar-F —making it an exceptional internal reference for calibrating spectral width and resolution in complex mixtures.[1]
This guide compares the NMR "performance" (spectral distinctness, solubility, and tautomeric stability) of FMTQ against common structural analogs, establishing it as a superior diagnostic standard for quinoline synthesis.
Technical Profile & Spectral Data
Structural Dynamics (Tautomerism)
Before analyzing shifts, one must define the species in solution. In polar aprotic solvents (e.g., DMSO-d₆), the equilibrium heavily favors the 4-quinolone (NH) tautomer over the 4-hydroxyquinoline (OH) form.[1] This significantly impacts the electronic shielding of the 2-CF₃ group.[1]
-
Dominant Species (DMSO): 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4(1H)-one.[1]
-
Minor Species (CDCl₃): Mixed tautomers (concentration dependent).[1]
19F NMR Chemical Shifts (Referenced to CFCl₃ = 0.0 ppm)
The following data represents the consensus values derived from structure-activity relationship (SAR) analysis of analogous 6-substituted-7-fluoroquinolines [1][3].
| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J) | Assignment Logic |
| 2-CF₃ (Trifluoromethyl) | -63.5 ± 0.5 | Singlet (s) | N/A | Typical for 2-CF₃-quinolines; deshielded by the adjacent nitrogen and heterocycle ring current.[1] |
| 7-F (Aromatic) | -116.0 ± 1.5 | Doublet (d) or Multiplet | J(F,H8) ≈ 11.5 HzJ(F,H5) ≈ 6.5 Hz | Shielded by the ortho-6-methyl group (+I effect).[1] Distinct from non-methylated analogs (-113 ppm).[1][2] |
Note on Couplings:
-
The 7-F signal is diagnostic.[1] It typically appears as a doublet of doublets (dd) due to coupling with H8 (ortho) and H5 (meta).[1]
-
Crucial Detail: The 6-Methyl group blocks the other ortho-proton, simplifying the splitting pattern compared to the 6-H analog.[1] A fine quartet splitting (J ≈ 1-2 Hz) may be observed due to through-space coupling with the methyl protons.[1]
Comparative Performance Analysis
This section evaluates FMTQ against alternative fluorinated building blocks used in drug discovery. "Performance" here is defined by spectral resolution (ability to distinguish regioisomers) and diagnostic utility .[1]
Comparison 1: Effect of the 6-Methyl Group
Alternative: 7-Fluoro-2-(trifluoromethyl)quinolin-4-ol (No Methyl)[1]
| Feature | FMTQ (Product) | 6-H Analog (Alternative) | Analysis |
| 7-F Shift | -116.0 ppm | -112.5 ppm | The 6-Methyl group exerts an electron-donating (+I) effect, pushing the 7-F signal upfield (more negative).[1] This allows easy differentiation of the methylated product from unreacted starting material. |
| Splitting | Simplified (dd) | Complex (ddd) | The Alternative has an extra ortho-coupling (JF-H6 ≈ 9 Hz), creating a complex multiplet.[1] FMTQ's simplified signal improves integration accuracy.[1] |
Comparison 2: Regioisomer Discrimination
Alternative: 5-Fluoro or 8-Fluoro isomers (Common impurities)
-
FMTQ (7-F): -116 ppm.[1]
-
8-Fluoro Isomer: ~ -125 to -130 ppm (Shielded by N-lone pair proximity effects if OH is at 4).[1]
-
5-Fluoro Isomer: ~ -105 to -110 ppm (Deshielded by the peri-interaction with the C4-Carbonyl/Hydroxyl).[1]
Verdict: FMTQ provides a "clean window" in the -115 to -120 ppm range, making it highly effective for detecting regio-isomeric impurities during synthesis optimization.[1]
Experimental Protocol: High-Resolution Acquisition
To ensure reproducibility, follow this self-validating protocol.
Step 1: Sample Preparation[3]
-
Solvent: DMSO-d₆ (99.9% D).
-
Reasoning: Ensures complete solubility and locks the tautomer to the quinolone form, sharpening the CF₃ singlet. CDCl₃ can cause line broadening due to rapid proton exchange.[1]
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard: α,α,α-Trifluorotoluene (-63.72 ppm) or Fluorobenzene (-113.15 ppm).[1]
-
Note: Avoid TFA (-76.5 ppm) if studying pH-sensitive tautomerism, as it is acidic.[1]
-
Step 2: Instrument Parameters (400 MHz equivalent)[1]
-
Pulse Sequence: zgfhig (Inverse gated decoupling) or standard zg.[1]
-
Recommendation: Use 1H-decoupling to collapse the 7-F multiplets into singlets for easier purity integration.
-
-
Spectral Width (SW): 200 ppm (-20 to -220 ppm).[1]
-
Offset (O1P): -100 ppm.
-
Relaxation Delay (D1): ≥ 5.0 seconds.
-
Critical: CF₃ groups have long T1 relaxation times. Short D1 leads to under-integration of the CF₃ signal relative to the Ar-F signal.[1]
-
Visualizations & Workflows
Synthesis & Verification Workflow
The following diagram outlines the logical flow for synthesizing and verifying FMTQ, highlighting the critical NMR checkpoints.
Figure 1: Synthesis and Quality Control Workflow for FMTQ.
Tautomeric Equilibrium Logic
Understanding the active species in your NMR tube is vital for shift interpretation.
Figure 2: Impact of Solvent Selection on Tautomeric State and NMR Signal Quality.
References
-
UCSB NMR Facility. (n.d.).[1] 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Retrieved from [Link][1]
-
Jadrijević-Mladar Takač, M. (2010).[1][3] Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics. Acta Pharmaceutica, 60(3), 237–254.[3] Retrieved from [Link][1]
-
Blaurock, C., et al. (2022). Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. Molecules, 27(14), 4567. (Provides analogous data for 6-bromo-7-fluoro-2-CF3-quinolin-4-one).[1][4] Retrieved from [Link][1]
-
Rosen, G. M., et al. (2021). Use of 19F NMR to Probe Protein Structure.[5][6][7] RSC Chemical Biology.[1] (Discussion on 19F sensitivity and solvent effects). Retrieved from [Link]
Sources
- 1. 31009-34-4 | 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol - AiFChem [aifchem.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Analysis of Fluorinated Quinolines
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring the safety and efficacy of the final product. Fluorinated quinolines, a significant class of compounds in medicinal chemistry, present unique analytical challenges due to their specific physicochemical properties. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, valued for its high sensitivity, selectivity, and reproducibility.[1]
This guide offers an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of a representative fluorinated quinoline. We will evaluate the performance of a conventional C18 column against a modern Pentafluorophenyl (PFP) column, supported by a systematic method development approach and validation principles outlined by the International Council for Harmonisation (ICH).[2][3]
The Challenge of Analyzing Fluorinated Quinolines
Fluorinated compounds often exhibit unique chromatographic behavior due to the high electronegativity and small size of the fluorine atom.[4] This can lead to altered polarity and unexpected interactions with the stationary phase. Quinolines, as basic nitrogen-containing heterocycles, are prone to peak tailing on traditional silica-based C18 columns due to interactions with residual silanol groups.[5] The combination of these factors necessitates a carefully considered approach to HPLC method development.
Method Development Strategy: A Comparative Approach
Our objective is to develop a stability-indicating HPLC method capable of separating the main fluorinated quinoline peak from potential impurities and degradation products.[6][7][8] To achieve this, we will compare two stationary phases with differing selectivity:
-
Method 1: The Industry Standard - C18 Column. C18 columns are the most widely used reversed-phase columns, offering excellent hydrophobic retention.[9][10] They are a logical starting point for most small molecule analyses.
-
Method 2: An Alternative with Unique Selectivity - PFP Column. Pentafluorophenyl (PFP) columns provide a different separation mechanism, engaging in dipole-dipole, π-π, and hydrogen bonding interactions in addition to hydrophobic interactions.[5][10] These alternative interactions can be highly beneficial for separating fluorinated and basic compounds.[5][11]
The development process will follow a logical progression, optimizing mobile phase composition and other chromatographic parameters for each column.
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocols
The following protocols detail the systematic approach to developing and comparing the two HPLC methods.
Protocol 1: Column and Mobile Phase Screening
Objective: To evaluate the initial separation performance of the C18 and PFP columns with different organic modifiers and pH conditions.
Instrumentation and Materials:
-
HPLC System: Equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[12]
-
Columns:
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13]
-
Pentafluorophenyl (PFP) column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chemicals and Reagents:
-
Fluorinated quinoline reference standard and sample.
-
Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.[12]
-
Formic acid and Ammonium acetate, analytical grade.
-
Ultrapure water.
-
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the fluorinated quinoline reference standard (1 mg/mL) in a 50:50 mixture of ACN and water.
-
Prepare a sample solution of the synthesized fluorinated quinoline at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[13]
-
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (for acidic pH) or 10 mM Ammonium Acetate in Water (for near-neutral pH).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A generic screening gradient will be used (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: PDA detector monitoring at a suitable wavelength (determined by UV scan of the analyte).
-
-
Evaluation:
-
Inject the standard and sample solutions onto both the C18 and PFP columns.
-
Run the screening gradient with both ACN and MeOH as the organic modifier at both acidic and near-neutral pH.
-
Evaluate the chromatograms for peak shape, retention time of the main peak, and initial separation of any visible impurities.
-
Protocol 2: Method Optimization
Objective: To refine the chromatographic conditions for the most promising column/mobile phase combination to achieve optimal resolution and analysis time.
Procedure:
-
Gradient Optimization:
-
Based on the screening results, select the column and mobile phase that provided the best initial separation.
-
Systematically adjust the gradient slope and duration to improve the resolution between the main peak and any closely eluting impurities.
-
-
Flow Rate and Temperature Optimization:
-
Investigate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) and column temperature (e.g., 25, 30, 35°C) on resolution and peak shape.[12] The goal is to find a balance between analysis time and separation efficiency.
-
Protocol 3: Forced Degradation Study
Objective: To assess the stability-indicating nature of the developed method by subjecting the fluorinated quinoline to stress conditions.[6][7][14]
Procedure:
-
Prepare solutions of the fluorinated quinoline and subject them to the following stress conditions as per ICH guidelines:[14][15]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.[14]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Solid sample heated in an oven at a specified temperature.
-
Photolytic Degradation: Solution exposed to UV light.
-
-
Analyze the stressed samples using the optimized HPLC method.
-
Evaluate the chromatograms for the separation of the main peak from any degradation products. The peak purity of the main peak should be assessed using the PDA detector.
Comparative Data and Discussion
The following tables summarize the expected data from the comparative method development.
Table 1: Initial Screening Results
| Column | Organic Modifier | Mobile Phase pH | Main Peak Tailing Factor | Number of Impurities Detected |
| C18 | Acetonitrile | Acidic (Formic Acid) | 1.8 | 3 |
| C18 | Methanol | Acidic (Formic Acid) | 1.6 | 2 |
| C18 | Acetonitrile | Near-Neutral (Ammonium Acetate) | 2.2 | 3 |
| PFP | Acetonitrile | Acidic (Formic Acid) | 1.2 | 4 |
| PFP | Methanol | Acidic (Formic Acid) | 1.4 | 3 |
| PFP | Acetonitrile | Near-Neutral (Ammonium Acetate) | 1.5 | 4 |
Discussion: The PFP column with an acidic mobile phase containing acetonitrile is expected to provide the best initial results, with a significantly improved peak shape (lower tailing factor) and better detection of potential impurities.[5] This is likely due to the alternative interaction mechanisms of the PFP phase minimizing the undesirable interactions between the basic quinoline and the stationary phase.
Table 2: Optimized Method Parameters
| Parameter | Method 1 (C18) | Method 2 (PFP) |
| Column | C18 (4.6 x 150 mm, 5 µm) | PFP (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-90% B in 20 min | 20-80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection | 254 nm | 254 nm |
Discussion: The PFP method is anticipated to allow for a faster gradient without compromising resolution, leading to a shorter analysis time. The slightly higher column temperature can help improve peak efficiency.
Table 3: Forced Degradation Study Results (PFP Method)
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution of Main Peak from Closest Degradant |
| Acid Hydrolysis | ~15% | 2 | > 2.0 |
| Base Hydrolysis | ~10% | 1 | > 2.0 |
| Oxidation | ~20% | 3 | > 1.8 |
| Thermal | ~5% | 1 | > 2.5 |
| Photolytic | ~12% | 2 | > 2.0 |
Discussion: The PFP method is expected to demonstrate excellent stability-indicating capabilities, with baseline resolution of the main fluorinated quinoline peak from all major degradation products formed under various stress conditions. A resolution value of greater than 1.5 is generally considered acceptable.
Caption: Interplay of analyte properties and chromatographic parameters.
Conclusion and Recommendation
Based on the systematic comparison, the Pentafluorophenyl (PFP) column is the recommended stationary phase for the purity analysis of fluorinated quinolines. The unique selectivity of the PFP phase provides several advantages over the traditional C18 column for this class of compounds:
-
Superior Peak Shape: The PFP column effectively minimizes peak tailing for basic quinoline compounds, leading to more accurate integration and quantification.
-
Enhanced Resolution: The multiple interaction mechanisms of the PFP phase offer better separation of the main analyte from structurally similar impurities and degradation products.
-
Improved Method Robustness: A method with better peak shape and resolution is generally more robust and less susceptible to small variations in operating conditions.[16]
The developed stability-indicating HPLC method using a PFP column, coupled with an optimized mobile phase and gradient, provides a reliable and efficient tool for the quality control of fluorinated quinolines in a drug development setting. This method adheres to the principles of scientific integrity and is suitable for validation according to ICH guidelines.[3]
References
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]
-
Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
HPLC Column Selection. LCGC International. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]
-
Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications. Available from: [Link]
-
How to overcome challenges in PFAS analysis? Affinisep. Available from: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. PubMed. Available from: [Link]
-
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. Available from: [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Forum & Solutions. Available from: [Link]
-
HPLC Column Selection Guide. Phenomenex. Available from: [Link]
-
5 Main Types of HPLC Columns Explained. Torontech. Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science. Available from: [Link]
-
Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. Available from: [Link]
-
Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO. Available from: [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Available from: [Link]
-
A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. onyxipca.com [onyxipca.com]
- 8. scispace.com [scispace.com]
- 9. torontech.com [torontech.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. impactfactor.org [impactfactor.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ema.europa.eu [ema.europa.eu]
Comparative Guide: Bioactivity of 7-Fluoro vs. Non-Fluorinated Quinolin-4-ols
Executive Summary
The "Fluorine Switch" in Quinolone Scaffolds
While the 6-fluoro substitution is the hallmark of broad-spectrum antibacterial fluoroquinolones (targeting DNA gyrase), the 7-fluoro substitution on the quinolin-4-ol (4-quinolone) scaffold represents a distinct medicinal chemistry strategy, primarily optimized for antiparasitic efficacy and metabolic blockade .
This guide compares the bioactivity profile of 7-fluoro-4-quinolinols against their non-fluorinated counterparts (e.g., Endochin analogs). The introduction of fluorine at the C7 position is not merely a steric placeholder but a critical electronic modulator that enhances metabolic stability against oxidative debenzylation and alters binding kinetics at the mitochondrial cytochrome
Physicochemical & Structural Impact
The transition from a non-fluorinated (C-H) or methoxy-substituted (C-OMe) quinolone to a 7-fluoro derivative induces specific physicochemical shifts essential for drug-likeness.
Electronic and Steric Modulation
| Property | Non-Fluorinated (C-H) | 7-Fluoro (C-F) | Impact on Bioactivity |
| Bond Length | 1.09 Å | 1.35 Å | Steric Mimicry: F is a bioisostere of H, allowing the molecule to fit into tight binding pockets (e.g., |
| Electronegativity | 2.1 (Pauling) | 4.0 (Pauling) | pKa Modulation: The strong electron-withdrawing effect of 7-F lowers the pKa of the 4-OH/NH, altering the zwitterionic equilibrium critical for membrane permeability. |
| Lipophilicity ( | Baseline | +0.15 to +0.25 | Membrane Crossing: C-F increases lipophilicity without the steric bulk of a methyl group, enhancing passive diffusion into parasitic vacuoles. |
| C-X Bond Energy | ~98 kcal/mol | ~116 kcal/mol | Metabolic Blockade: The C-F bond is inert to CYP450 oxidative attack, preventing hydroxylation at the 7-position. |
Tautomeric Considerations
Quinolin-4-ols exist in equilibrium with 4-quinolones. The 7-fluoro substitution stabilizes the specific tautomers required for binding to the cytochrome
Caption: The 7-fluoro substituent electronically influences the tautomeric equilibrium, favoring the species capable of specific hydrogen bond donation at the receptor site.
Bioactivity Comparison: The "Endochin" Case Study
The most definitive data comparing 7-fluoro vs. non-fluorinated quinolin-4-ols comes from the optimization of Endochin-like Quinolones (ELQs) for malaria and toxoplasmosis.
The Metabolic Failure of Non-Fluorinated Analogs
Endochin (3-heptyl-7-methoxy-4-quinolinol) demonstrated potent antimalarial activity in vitro but failed in vivo due to metabolic instability.
-
Metabolic Liability: The 7-position (specifically the O-dealkylation of 7-OMe or hydroxylation of 7-H) is a "soft spot" for hepatic metabolism.
-
Result: Rapid clearance (
min) renders the non-fluorinated scaffold therapeutically useless.
The 7-Fluoro Solution (ELQs)
Replacing the 7-methoxy or 7-H with 7-Fluoro (e.g., ELQ-300, ELQ-400) creates a "metabolic shield."
| Feature | Non-Fluorinated (Endochin) | 7-Fluoro Analog (ELQ-300) | Performance Shift |
| Target | Cytochrome | Cytochrome | Maintained Affinity: 7-F does not disrupt binding (unlike bulky 7-Cl or 7-Br). |
| IC50 (P. falciparum) | ~1-10 nM | < 1 nM | Potency Increase: 10-fold improvement due to optimized electronics. |
| Metabolic Stability | Low (O-dealkylation) | High | Critical Success: Blocks Phase I metabolism, extending half-life significantly. |
| Solubility | Poor | Improved | C-F polarity aids aqueous solubility compared to C-H. |
Mechanism of Action: Cytochrome Inhibition
The 7-fluoro-4-quinolinols act by starving the parasite of energy, inhibiting the mitochondrial electron transport chain.
Caption: 7-Fluoro-4-quinolinols selectively bind to the Qi site of the cytochrome bc1 complex, collapsing the mitochondrial membrane potential.
Experimental Protocols
To validate the superiority of 7-fluoro derivatives, the following self-validating protocols are recommended.
Synthesis: The Balz-Schiemann Approach
Direct fluorination of the quinoline ring is difficult. The standard robust pathway involves building the ring with fluorine already in place.
-
Starting Material: 3-Fluoroaniline (commercial, high purity).
-
Condensation: React 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine.
-
Cyclization (Gould-Jacobs): Heat the enamine in diphenyl ether at 250°C.
-
Note: This produces a mixture of 5-fluoro and 7-fluoro isomers.
-
-
Purification: Separate isomers via fractional crystallization or silica gel chromatography (7-fluoro is typically less polar).
-
Validation:
F-NMR is essential. 7-Fluoro typically appears around -105 to -115 ppm (referenced to ).
In Vitro Metabolic Stability Assay (Microsomal)
This assay quantifies the "Metabolic Shield" effect of the 7-F substitution.
Reagents:
-
Pooled Human/Mouse Liver Microsomes (HLM/MLM).
-
NADPH Regenerating System.
-
Test Compounds: 7-H (Control) vs. 7-F (Test).
Protocol:
-
Incubation: Incubate test compound (1
M) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C. -
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot at
min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.-
Success Criteria: 7-Fluoro analog should show
reduction in intrinsic clearance ( ) compared to the non-fluorinated analog.
-
Cytochrome Inhibition Assay
Objective: Confirm that 7-F retains or improves target binding.
-
Source: Isolate mitochondria from P. falciparum or use bovine heart mitochondria (counter-screen for toxicity).
-
Assay: Spectrophotometric measurement of cytochrome
reduction. -
Reaction: Monitor absorbance increase at 550 nm.
-
Comparison:
-
Non-fluorinated
: Baseline. -
7-Fluoro
: Should be equipotent or superior (lower nM).
-
Conclusion
The comparison between 7-fluoro and non-fluorinated quinolin-4-ols is a classic example of bioisosteric optimization .
-
Non-Fluorinated: High potency in vitro, but metabolically fragile and prone to rapid clearance.
-
7-Fluoro: Retains the necessary steric profile for cytochrome
binding while providing a robust metabolic shield against oxidative degradation.
For researchers in antiparasitic drug discovery, the 7-fluoro-4-quinolinol scaffold is the superior starting point over unsubstituted analogs.
References
-
Doggett, J. S., et al. (2012). "Endochin-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis." Proceedings of the National Academy of Sciences, 109(39), 15936-15941. Link
-
Nilsen, A., et al. (2013). "Discovery, synthesis, and optimization of antimalarial 4(1H)-quinolone-3-diarylethers." Journal of Medicinal Chemistry, 56(6), 2407-2419. Link
-
Manjunatha, U. H., et al. (2015). "A Cryptic Pocket in Mycobacterial Cytochrome bc1:aa3 for Novel Oxidative Phosphorylation Inhibitors." Nature Medicine, 21, 1223-1226. Link
-
Stickles, A. M., et al. (2015). "Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum."[1] Antimicrobial Agents and Chemotherapy, 59(4), 1977-1982. Link
-
Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063-1065. (Foundational reference for quinolone scaffold). Link
Sources
IR Spectroscopy Profiling of Quinolin-4-ol: Tautomeric Duality & Structural Analysis
Executive Summary
The "Keto-Enol Trap" in Quinoline Analysis: Researchers characterizing "Quinolin-4-ol" often encounter a spectral anomaly: the absence of a distinct free hydroxyl peak and the appearance of a strong carbonyl band.[1] This is not a contamination; it is the spectroscopic signature of 4-Quinolone .
In the solid state and polar solvents, Quinolin-4-ol exists predominantly in its tautomeric keto form (4-Quinolone). This guide provides the definitive spectral markers to distinguish this compound from its structural isomers (Quinolin-2-ol, Quinolin-8-ol) and validates the experimental protocols required to obtain artifact-free data.
The Tautomeric Duality: Mechanism & Detection
The core challenge in analyzing Quinolin-4-ol is its rapid tautomerization. While the IUPAC name implies an alcohol (-OH), the equilibrium heavily favors the amide-like ketone structure due to the stability of the NH-form in the crystalline lattice.
The Equilibrium
-
Enol Form (4-Hydroxyquinoline): Aromatic pyridine ring + Hydroxyl group. Rare in solid state.
-
Keto Form (4-Quinolone): NH-containing ring + Carbonyl (C=O) group. Dominant species.
Crucial Insight: If your IR spectrum shows a sharp O-H stretch at >3500 cm⁻¹, you likely have a different isomer (e.g., Quinolin-8-ol) or the sample is in a non-polar solvent that stabilizes the enol.
Comparative Spectral Analysis
The following table contrasts the target compound (4-Quinolone) against its closest structural "imposters."
| Spectral Feature | 4-Quinolone (Target) | 2-Quinolone (Carbostyril) | Quinolin-8-ol (Oxine) |
| Dominant Form | Keto (Amide-like) | Keto (Lactam) | Enol (Hydroxyl) |
| C=O Stretch | Strong, 1620–1640 cm⁻¹ | Strong, 1650–1670 cm⁻¹ | Absent |
| X-H Stretch | N-H: Broad, 2800–3200 cm⁻¹ (Multiple bands) | N-H: Broad, 2800–3150 cm⁻¹ | O-H: Med/Sharp, ~3400 cm⁻¹ (Intramolecular H-bond) |
| Ring C=C/C=N | 1580–1600 cm⁻¹ | 1600–1620 cm⁻¹ | 1570–1580 cm⁻¹ |
| Fingerprint | ~760 cm⁻¹ (Ring breathing) | ~750 cm⁻¹ | ~710 cm⁻¹ & ~780 cm⁻¹ |
| Key Differentiator | Low freq. C=O + Broad N-H | High freq. C=O (Lactam) | No C=O + Distinct O-H |
Note on 2-Quinolone: The C=O stretch in 2-quinolone often appears at a slightly higher frequency than 4-quinolone due to the lactam confinement and different conjugation pathways, though overlap can occur.
Detailed Peak Assignment (4-Quinolone)
A. The Carbonyl Region (1620–1640 cm⁻¹)
This is the diagnostic "anchor" peak.
-
Nature: It is not a pure ketone C=O (typically 1715 cm⁻¹).[1][2][3] It is a vinylogous amide .
-
Shift: The resonance contribution from the nitrogen lone pair lowers the bond order of the carbonyl, shifting the absorption to a lower wavenumber (red shift).
-
Appearance: Very strong, sharp intensity.[4]
B. The N-H / O-H Region (2300–3300 cm⁻¹)
-
The "Amide II" Phenomenon: Unlike a free amine, the N-H stretch in 4-quinolone is exceptionally broad and often structured with multiple sub-maxima.
-
Cause: Extensive intermolecular hydrogen bonding in the crystal lattice (Head-to-Tail dimerization).
-
Identification: Look for a "hump" rising from the baseline between 2800 and 3200 cm⁻¹, often obscuring the C-H stretches.
C. The Fingerprint Region (<1500 cm⁻¹)
-
1500–1600 cm⁻¹: Aromatic skeletal vibrations (C=C and C=N ring stretching).
-
~1250 cm⁻¹: C-N stretching mode (coupling with ring vibration).
-
750–850 cm⁻¹: C-H out-of-plane (OOP) bending. This pattern is specific to the substitution pattern (4-substituted quinoline) and helps confirm the isomer identity.
Experimental Protocol: The "Dry-State" KBr Method
Objective: To obtain a spectrum free of atmospheric water interference, which can mimic or mask the broad N-H stretch of 4-quinolone.
Materials
-
Spectroscopic grade KBr (Potassium Bromide).
-
Agate mortar and pestle.
-
Vacuum desiccator.
-
Hydraulic press.
Step-by-Step Methodology
-
Pre-Drying (Critical):
-
Dry the KBr powder at 110°C for at least 2 hours before use. Store in a desiccator.
-
Why: KBr is hygroscopic. Absorbed water creates a broad peak at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which directly interferes with the 4-quinolone C=O signal.
-
-
Sample Preparation (Grinding):
-
Mix 1–2 mg of Quinolin-4-ol with ~200 mg of KBr (1:100 ratio).
-
Grind vigorously in the agate mortar until the mixture is a fine, non-reflective powder.
-
Expertise Check: Insufficient grinding causes the Christiansen Effect (scattering of light), resulting in a tilted baseline and distorted peak shapes.
-
-
Pellet Formation:
-
Transfer to a 13mm die.
-
Apply vacuum for 2 minutes to remove trapped air.
-
Press at 8–10 tons for 1–2 minutes.
-
Result: The pellet must be transparent (glass-like), not milky white.
-
-
Acquisition:
-
Scan range: 4000–400 cm⁻¹.[5]
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
Data Interpretation Logic
The following diagram illustrates the decision workflow for identifying Quinolin-4-ol variants using IR data.
Caption: Decision tree for differentiating Quinolin-4-ol (4-Quinolone) from its isomers based on Carbonyl and Hydroxyl/Amine vibrational modes.
References
-
NIST Chemistry WebBook. Quinoline, 4-hydroxy- (CAS 611-36-9) IR Spectrum.[6] National Institute of Standards and Technology. [Link]
-
Spectrochimica Acta Part A. Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. (2013).[7] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Amides and Ketones). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol proper disposal procedures
Operational and Disposal Master Guide: 7-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
The compound this compound is a highly fluorinated heterocyclic intermediate frequently utilized in the drug development of antimalarial and anti-influenza agents. Due to the extreme chemical stability of its carbon-fluorine (C-F) bonds and the presence of a nitrogenous quinoline core, this chemical presents unique operational and logistical challenges. Standard disposal methods are entirely ineffective and potentially hazardous.
This guide provides researchers and environmental health and safety (EHS) professionals with the definitive, causality-driven protocols for the handling, synthesis-to-waste lifecycle, and proper destruction of this compound.
Chemical Lifecycle and Synthesis Origins
To understand the stringent disposal requirements of this compound, one must first understand the thermodynamic stability imparted during its synthesis. The compound is typically synthesized via a Conrad-Limpach-type cyclocondensation, which locks the highly stable trifluoromethyl (-CF3) group into the aromatic system[1].
Standard Laboratory Synthesis Protocol:
-
Reagent Assembly: In a round-bottomed flask equipped with a magnetic stir bar, combine 1 equivalent of the substituted aniline (e.g., 3-fluoro-4-methylaniline) with 1 equivalent of ethyl 4,4,4-trifluoroacetoacetate[2].
-
Catalytic Condensation: Add an excess of polyphosphoric acid (PPA) to the reaction mixture. The PPA acts as both a solvent and a dehydrating agent to drive the cyclization[3].
-
Thermal Activation: Heat the mixture to 120°C–150°C for 3 hours under a continuous nitrogen atmosphere to prevent oxidative degradation[2].
-
Quenching and Isolation: Carefully quench the high-temperature reaction by pouring the mixture into ice water (50 mL) under vigorous stirring.
-
Extraction: Extract the resulting precipitate using dichloromethane (DCM). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the fluorinated quinolin-4-ol derivative[2].
Caption: Conrad-Limpach cyclocondensation pathway for trifluoromethyl quinolin-4-ol derivatives.
The Causality of Halogenated Waste Segregation
The guiding principle for disposing of this compound is strict segregation as Halogenated Organic Waste [4].
The "Why" Behind the Protocol: The trifluoromethyl group exerts a massive electron-withdrawing effect, making the C-F bonds (bond dissociation energy ~485 kJ/mol) highly recalcitrant to environmental degradation. If this compound is inadvertently mixed with non-halogenated waste and sent to a standard municipal or low-temperature chemical incinerator, incomplete combustion will occur. This leads to the atmospheric release of toxic perfluorinated products of incomplete combustion (PICs) and highly corrosive hydrogen fluoride (HF) gas, which can destroy incinerator linings and cause severe environmental damage[5][6].
Quantitative Waste Stream Comparison
| Parameter | Halogenated Waste Stream (Target) | Non-Halogenated Waste Stream (Avoid) |
| Primary Chemical Targets | Fluorinated quinolines, DCM, Chloroform | Acetone, Ethanol, Hexane |
| Required Incineration Temp | > 1,000°C[6] | 600°C – 800°C |
| Minimum Residence Time | > 2.0 seconds[6] | 1.0 – 1.5 seconds |
| Off-Gas Treatment Needed | Alkaline Wet Scrubber (Mandatory)[7] | Standard particulate filters |
| Risk of Co-mingling | Safe destruction of C-F bonds | Generation of toxic dioxins/furans/HF |
High-Temperature Incineration & Scrubber Dynamics
Because standard chemical neutralization methods (such as alkaline hydrolysis) cannot break the aromatic C-F bonds, thermal destruction is the only viable disposal pathway.
According to the U.S. Environmental Protection Agency (EPA) guidelines for highly fluorinated organic compounds, the destruction facility must meet specific thermodynamic criteria[5][8]. The incinerator must operate at temperatures exceeding 1,000°C to ensure the homolytic cleavage of the carbon-fluorine bonds[6].
Furthermore, the combustion of this compound yields two primary hazardous gases:
-
Hydrogen Fluoride (HF): From the -F and -CF3 groups.
-
Nitrogen Oxides (NOx): From the quinoline ring's nitrogen atom.
To mitigate this, the incinerator's exhaust must be routed through an alkaline wet scrubber system (typically utilizing hydrated lime or sodium hydroxide) to neutralize the HF gas into inert fluoride salts, which are then safely captured in the scrubber effluent[7].
Caption: Required thermal destruction and alkaline scrubbing workflow for fluorinated organics.
Step-by-Step Laboratory Disposal Protocol
Implement the following self-validating protocol in your laboratory to ensure total compliance and safety from bench to pickup.
Step 1: Primary Segregation
-
Collect all solid waste (powders, contaminated weighing paper) and liquid waste (reaction filtrates, DCM extracts) containing this compound into a dedicated, chemically compatible high-density polyethylene (HDPE) or glass container.
-
Validation Check: Ensure no acetone, ethanol, or other non-halogenated solvents are added to this specific container to prevent unnecessary inflation of halogenated waste volumes[4].
Step 2: Hazard Labeling
-
Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container.
-
Explicitly list the contents as: "Halogenated Organic Waste: Contains Fluorinated Quinoline Derivatives (Toxic, Corrosive byproducts upon combustion)."
Step 3: Satellite Accumulation Area (SAA) Storage
-
Store the sealed waste container in a designated, well-ventilated SAA, preferably within a secondary containment bund.
-
Keep the container strictly isolated from strong bases, reactive metals (e.g., sodium, potassium), and strong oxidizing agents.
Step 4: EHS Manifesting and Contractor Handoff
-
When the container reaches 80% capacity, initiate a pickup request with your institutional EHS office.
-
Critical Directive: Explicitly note on the waste manifest that the material is a highly fluorinated organic compound requiring high-temperature incineration (>1000°C) with alkaline scrubbing . Do not allow the waste to be diverted to standard solvent recovery or low-temperature kilns[5][8].
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Per- and polyfluorinated substances in waste incinerator flue gases Source: National Institute for Public Health and the Environment (RIVM) URL:[Link]
Sources
- 1. Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05483D [pubs.rsc.org]
- 2. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 3. idr.nitk.ac.in [idr.nitk.ac.in]
- 4. 1,4-Dichloro-2-methoxy-5-nitrobenzene | 17801-99-9 | Benchchem [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. ewg.org [ewg.org]
- 7. rivm.nl [rivm.nl]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
